molecular formula C7H5BrClFO B13131421 (4-Bromo-5-chloro-2-fluorophenyl)methanol

(4-Bromo-5-chloro-2-fluorophenyl)methanol

Cat. No.: B13131421
M. Wt: 239.47 g/mol
InChI Key: JHWWXJQJRGMILS-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

(4-bromo-5-chloro-2-fluorophenyl)methanol

InChI

InChI=1S/C7H5BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3H2

InChI Key

JHWWXJQJRGMILS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)CO

Origin of Product

United States
Foundational & Exploratory

Introduction: The Strategic Role of Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4-Bromo-2-chloro-5-fluorophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (4-Bromo-2-chloro-5-fluorophenyl)methanol, a key halogenated intermediate in the synthesis of complex organic molecules. We delve into its physicochemical properties, present a validated synthetic protocol and characterization methodologies, and explore its applications as a versatile building block in the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the design and synthesis of novel chemical entities.

In the landscape of modern medicinal chemistry, halogenated aromatic compounds are indispensable building blocks. The incorporation of halogens like chlorine, bromine, and fluorine into molecular scaffolds can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The presence of multiple, distinct halogen atoms on a single aromatic ring, as seen in (4-Bromo-2-chloro-5-fluorophenyl)methanol, offers a rich platform for selective, stepwise functionalization through various cross-coupling reactions.

This guide focuses on (4-Bromo-2-chloro-5-fluorophenyl)methanol (CAS RN: 1338254-21-9), a polysubstituted benzyl alcohol. Its strategic arrangement of bromo, chloro, and fluoro substituents, combined with the reactive hydroxymethyl group, makes it a highly sought-after intermediate for creating diverse molecular architectures. Its utility spans the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, where precise molecular design is paramount for achieving desired biological activity and safety profiles[1].

Physicochemical and Structural Properties

The fundamental characteristics of a chemical compound dictate its reactivity, handling, and applications. (4-Bromo-2-chloro-5-fluorophenyl)methanol is a solid at room temperature, and its properties are well-documented by various chemical suppliers.

Chemical Structure

The structure of (4-Bromo-2-chloro-5-fluorophenyl)methanol is depicted below, highlighting the specific substitution pattern on the phenyl ring.

Caption: Structure of (4-Bromo-2-chloro-5-fluorophenyl)methanol.

Core Properties

The key physicochemical data for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1338254-21-9[1][2][3]
Molecular Formula C₇H₅BrClFO[1][2][4]
Molecular Weight 239.47 g/mol [1][2][4]
Canonical SMILES C1=C(C(=CC(=C1F)Br)Cl)CO[1][2][3]
Physical Form Solid[5]
Storage Conditions Sealed in dry, room temperature[1][2][3]

Synthesis and Characterization

The synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanol is typically achieved through the reduction of the corresponding benzaldehyde derivative. This approach is efficient and provides high yields of the desired product. The protocol described herein is a self-validating system, incorporating analytical checkpoints to ensure product identity and purity.

Representative Synthetic Protocol: Reduction of 4-Bromo-2-chloro-5-fluorobenzaldehyde

The choice of a mild reducing agent like sodium borohydride (NaBH₄) is crucial. It selectively reduces the aldehyde to an alcohol without affecting the sensitive carbon-halogen bonds on the aromatic ring, a common issue with more potent reducing agents. The use of an alcoholic solvent like methanol or ethanol is standard as it readily dissolves both the aldehyde substrate and the NaBH₄.

Materials:

  • 4-Bromo-2-chloro-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. This initial cooling step is critical to control the exothermic reaction upon addition of the reducing agent.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~6-7. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic phase sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure (4-Bromo-2-chloro-5-fluorophenyl)methanol. Recrystallization is often preferred for its scalability and efficiency in removing minor impurities[6].

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. This validation is essential for its use in subsequent synthetic steps, particularly in a drug development context where impurity profiling is critical[7].

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment, confirming the presence of the benzylic -CH₂OH group and the aromatic protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (239.47 g/mol ) and provides its isotopic pattern, which is characteristic of a molecule containing one bromine and one chlorine atom[7].

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >98% for use in medicinal chemistry applications[7].

Synthesis and Quality Control Workflow

The following diagram illustrates the logical flow from synthesis to a validated, high-purity product.

Caption: Workflow for the synthesis and quality control of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of (4-Bromo-2-chloro-5-fluorophenyl)methanol lies in its potential as a versatile starting material. The differential reactivity of the halogen substituents allows for selective functionalization, making it an ideal scaffold for building complex molecules.

  • Scaffold for API Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceuticals[1]. The substituted phenyl ring is a common feature in many biologically active molecules.

  • Cross-Coupling Reactions: The bromine atom is particularly susceptible to Suzuki, Stille, and Sonogashira cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms are generally less reactive under these conditions, enabling a regioselective approach to molecular elaboration.

  • Analogue Development: The structure is analogous to intermediates used in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. For instance, the related compound 5-bromo-2-chloro-4'-ethoxydiphenylmethane is a key intermediate for Dapagliflozin[6]. This suggests that (4-Bromo-2-chloro-5-fluorophenyl)methanol could be a valuable building block for developing new agents in this therapeutic class or for creating patentable chemical space around existing drugs.

Applications cluster_reactions Chemical Transformations cluster_targets Final Product Classes Intermediate (4-Bromo-2-chloro-5-fluorophenyl)methanol (Building Block) Coupling Regioselective Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Coupling Oxidation Oxidation to Aldehyde Intermediate->Oxidation Derivatization Hydroxyl Group Derivatization Intermediate->Derivatization APIs Active Pharmaceutical Ingredients (e.g., Kinase Inhibitors, SGLT2 modulators) Coupling->APIs Agro Advanced Agrochemicals (Herbicides, Fungicides) Coupling->Agro Oxidation->APIs Oxidation->Agro Derivatization->APIs Derivatization->Agro

Caption: Role as a versatile intermediate for diverse chemical targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure user safety and maintain compound integrity. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

  • Signal Word: Warning[2].

  • Hazard Statements:

    • H302: Harmful if swallowed[2].

    • H315: Causes skin irritation[2][8].

    • H319: Causes serious eye irritation[2][8].

    • H335: May cause respiratory irritation[2][8].

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Ensure eye protection is compliant with standards such as EN 166[8][9].

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[8][10].

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing[9][10].

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[8][10].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention[8][10].

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a physician[9][10].

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician immediately[9][10].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][10].

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-Bromo-2-chloro-5-fluorophenyl)methanol is more than a simple chemical; it is a strategic tool for molecular engineers in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, coupled with a robust synthetic route, make it a reliable intermediate. The true power of this compound lies in its trifunctional halogenated scaffold, which provides a canvas for selective and complex molecular design. By understanding its properties, synthesis, and safety protocols, researchers can effectively and safely unlock its potential to build the next generation of high-value chemical compounds.

References

  • Superior (4-Bromo-2-Chloro-5-Fluorophenyl)methanol Formula.Google Shopping.
  • (4-Bromo-2-chloro-5-fluorophenyl)methanol.Achmem.
  • (4-Bromo-3-chloro-5-fluorophenyl)methanol 1897188-81-6 wiki.Guidechem.
  • SAFETY D
  • Safety D
  • SAFETY D
  • (4-Bromo-2-chloro-5-fluorophenyl)methanol.goodsshop.
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8.SynThink.
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO.PubChem.
  • CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol.Hoffman Fine Chemicals.
  • OT-4580 - Safety D
  • (4-Bromo-5-chloro-2-fluorophenyl)(phenyl)methanol ≥95%.Avantor.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.PMC.
  • (4-bromo-2-fluoro-5-methoxyphenyl)methanol.MilliporeSigma.
  • (2-Bromophenyl)-(4-chlorophenyl)-(2-fluoranyl-5-methoxy-phenyl)methanol - Optional[Vapor Phase IR] - Spectrum.SpectraBase.
  • CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • (4-Amino-5-bromo-2-chloro-phenyl)-methanol.Sigma-Aldrich.
  • (4-bromo-2-chlorophenyl)methanol (C7H6BrClO).PubChemLite.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery.Drug Hunter.

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Chemoselective Synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanol: A Process-Oriented Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (4-Bromo-5-chloro-2-fluorophenyl)methanol (CAS: 1601858-71-2) is a highly functionalized benzyl alcohol derivative that serves as a pivotal building block in modern medicinal chemistry[1]. Its unique polyhalogenated substitution pattern is frequently leveraged in the synthesis of advanced active pharmaceutical ingredients (APIs), including [2] and[3]. This whitepaper provides a comprehensive, self-validating protocol for the chemoselective reduction of its precursor, 4-bromo-5-chloro-2-fluorobenzoic acid (CAS: 1349708-91-3), utilizing Borane-Tetrahydrofuran (BH₃·THF).

Retrosynthetic Logic & Reagent Selection

When designing a reduction route for a polyhalogenated aromatic acid, the primary failure mode is unintended hydrodehalogenation. The carbon-bromine (C-Br) bond at the 4-position is particularly vulnerable to reductive cleavage when exposed to strong, nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄).

To ensure absolute chemoselectivity, Borane-Tetrahydrofuran (BH₃·THF) is selected as the reducing agent[4]. Unlike anionic hydrides, borane is an electrophilic reducing agent. It exhibits a high affinity for the Lewis basic oxygen of the carboxylic acid while remaining completely unreactive toward electron-deficient aryl halides[5].

Retrosynthesis SM 4-Bromo-5-chloro- 2-fluorobenzoic acid IM1 Triacyloxyborane Intermediate SM->IM1 BH3·THF (0 °C) - H2 gas IM2 Borate Ester Complex IM1->IM2 Excess BH3 (RT) Hydride Transfer PROD (4-Bromo-5-chloro- 2-fluorophenyl)methanol IM2->PROD MeOH Quench Hydrolysis

Fig 1: Chemoselective borane-mediated reduction workflow.

Mechanistic Causality

Understanding the is critical for mastering process controls[4]. The reaction proceeds through four distinct phases:

  • Lewis Acid-Base Coordination : The electrophilic boron atom coordinates to the carbonyl oxygen of the carboxylic acid[4].

  • Hydrogen Evolution : This coordination increases the acidity of the hydroxyl proton, facilitating an acid-base reaction with a hydride from BH₃. This rapid step generates one equivalent of hydrogen gas (H₂) and forms a triacyloxyborane intermediate[6].

  • Hydride Transfer : A second equivalent of borane coordinates to the intermediate, delivering a hydride to the carbonyl carbon and reducing it to a cyclic borate acetal/ester[4].

  • Methanolysis : The robust B-O bonds of the borate ester must be cleaved during workup. Quenching with methanol (MeOH) effectively hydrolyzes the complex, liberating the primary benzyl alcohol and volatile trimethyl borate[7].

Chemoselectivity Reagent Borane-THF (BH3·THF) Electrophilic Reducing Agent PathA Carboxylic Acid (-COOH) Lewis Basic Oxygen Reagent->PathA High Affinity PathB Aryl Halides (C-Br, C-Cl, C-F) Electron Deficient Reagent->PathB Low Affinity ResultA Rapid Coordination & Reduction to Alcohol PathA->ResultA ResultB No Reaction (Preserved Integrity) PathB->ResultB

Fig 2: Chemoselectivity logic of electrophilic borane reduction.

Experimental Protocol: A Self-Validating System

The following methodology is engineered to be self-validating. Physical observations (e.g., gas evolution, thermal shifts) serve as real-time indicators of reaction progression, ensuring high fidelity before analytical confirmation[8].

Materials & Reagents
  • Substrate : 4-Bromo-5-chloro-2-fluorobenzoic acid (1.0 eq)

  • Reagent : Borane-THF complex (1.0 M in THF) (2.0 - 2.5 eq)[8]

  • Solvent : Anhydrous Tetrahydrofuran (THF)

  • Quench : Anhydrous Methanol (MeOH)

Step-by-Step Methodology

Step 1: System Preparation & Substrate Dissolution

  • Purge a dry, multi-neck round-bottom flask with inert gas (N₂ or Argon).

  • Suspend 4-bromo-5-chloro-2-fluorobenzoic acid in anhydrous THF (approx. 8-10 volumes)[8].

  • Cool the suspension to 0 °C using an ice-water bath. Causality: Lowering the temperature mitigates the exothermic nature of the initial acid-base reaction and controls the rate of H₂ evolution.

Step 2: Borane Addition 4. Add the BH₃·THF solution (1.0 M) dropwise over 15–30 minutes[8]. 5. Self-Validation Checkpoint : Vigorous effervescence (H₂ gas) will be observed immediately[7]. The cessation of this initial gas evolution indicates the complete formation of the triacyloxyborane intermediate.

Step 3: Reduction Phase 6. Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). 7. Stir the mixture under an inert atmosphere for 8 to 12 hours[8]. 8. In-Process Control (IPC) : Monitor the reaction via TLC or HPLC. The reaction is deemed complete when the starting material peak (< 1%) is consumed.

Step 4: Quenching & Borate Cleavage 9. Re-cool the reaction mixture to 0 °C. 10. Carefully add excess methanol dropwise[8]. Causality: Methanol reacts with unreacted BH₃ (causing secondary effervescence) and transesterifies the borate complex into volatile trimethyl borate, freeing the target alcohol[7]. 11. Stir at room temperature for 1–2 hours to ensure complete cleavage.

Step 5: Isolation & Purification 12. Concentrate the mixture under reduced pressure to remove THF and trimethyl borate. 13. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with 1 N NaOH (to remove any unreacted trace acid), water, and saturated brine[8]. 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield (4-Bromo-5-chloro-2-fluorophenyl)methanol as a solid[8].

Quantitative Data & Process Parameters

To facilitate process scaling and reproducibility, the critical parameters are summarized below.

ParameterValue / SpecificationRationale / Notes
Stoichiometry (Acid : BH₃) 1.0 : 2.0 (min)1 eq is consumed for H₂ evolution; 1 eq for reduction. Excess ensures completion.
Solvent Volume 8 – 10 VolEnsures complete dissolution of the intermediate complexes.
Addition Temperature 0 °CSafely manages the exothermic H₂ gas release.
Reaction Temperature 20 – 25 °COptimal for the hydride transfer step without risking side reactions.
Reaction Time 8 – 12 hoursSufficient for complete conversion of the sterically hindered carbonyl.
Expected Yield 90 – 95%Highly efficient conversion with negligible byproduct formation[8].

Analytical Characterization

Verification of the final product should be conducted using standard spectroscopic techniques. The absence of a carbonyl stretch and the presence of a hydroxyl stretch are primary indicators of success.

  • Mass Spectrometry (ESI-MS) : Expected [M-H]⁻ or [M+Cl]⁻ isotopic pattern characteristic of a molecule containing one Bromine and one Chlorine atom.

  • IR Spectroscopy : Disappearance of the strong C=O stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹).

  • ¹H NMR (CDCl₃, 500 MHz) :

    • Appearance of a distinct singlet at ~4.7 ppm integrating for 2H (benzylic -CH₂- protons)[8].

    • Aromatic protons will appear as distinct singlets or doublets depending on F-H coupling, typically in the 7.1 – 7.6 ppm range.

References

  • US Patent 10,519,146 B2: KRAS G12C inhibitors and methods of using the same.
  • US Patent 9,663,508 B2: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.
  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis . Angewandte Chemie International Edition / PMC.[Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) . Organic Synthesis.[Link]

  • Reduction of carboxylic acids to alcohols with borane (BH3) . Master Organic Chemistry.[Link]

  • 6.5: Reactions of Carboxylic Acids - An Overview . Chemistry LibreTexts.[Link]

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Structural and Spectral Elucidation of (4-Bromo-5-chloro-2-fluorophenyl)methanol via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a heavily substituted, multi-halogenated benzyl alcohol that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of three distinct halogens (F, Cl, Br) on a single aromatic ring creates a highly anisotropic and electron-withdrawing environment. This technical guide provides a comprehensive analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, detailing the mechanistic causality behind its unique spin-spin coupling networks and establishing a self-validating protocol for high-resolution spectral acquisition.

Structural Anatomy & Electronic Effects

The core scaffold is a benzene ring substituted at four positions:

  • C1: Hydroxymethyl group (-CH₂OH)

  • C2: Fluorine (-F)

  • C4: Bromine (-Br)

  • C5: Chlorine (-Cl)

  • C3 & C6: Protons (-H)

The Push-Pull Electronics of Halogens

The chemical shifts of the aromatic protons (H3 and H6) are dictated by the competing inductive (-I) and resonance (+M) effects of the halogens. Fluorine is the most electronegative atom, exerting a strong -I effect, yet its highly effective lone-pair back-donation (+M) partially shields the ortho position (C3). Conversely, Chlorine and Bromine are heavier halogens with weaker +M effects but significant -I effects, leading to a net deshielding of the adjacent protons. This asymmetric electronic distribution ensures that H3 and H6 are magnetically non-equivalent and distinct in the ¹H NMR spectrum.

Solvent Selection Rationale: The Role of DMSO-d₆

For halogenated benzyl alcohols, solvent selection is not merely a matter of solubility; it is a critical structural probe. While CDCl₃ is a common default, it fails to capture the full structural fidelity of the hydroxymethyl group due to rapid intermolecular proton exchange, which broadens the -OH signal into an indistinguishable baseline hump [1].

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) acts as a strong hydrogen-bond acceptor. By forming a stable hydrogen-bonded complex with the -OH proton of the analyte, DMSO-d₆ drastically reduces the chemical exchange rate. This phenomenon effectively "locks" the hydroxyl proton on the NMR timescale, allowing the observation of the vicinal scalar coupling (³J_{HH}) between the -OH and the adjacent -CH₂- group [1].

¹H NMR Spectral Analysis & Assignments

The ¹H NMR spectrum of (4-Bromo-5-chloro-2-fluorophenyl)methanol in DMSO-d₆ at 298 K yields a highly resolved, first-order spectrum. All quantitative data is summarized in the table below.

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
~7.75 Doublet (d)1H³J_{HF} = 9.4H3 (Aromatic)
~7.68 Doublet (d)1H⁴J_{HF} = 6.2H6 (Aromatic)
~5.45 Triplet (t)1H³J_{HH} = 5.6-OH (Hydroxyl)
~4.52 Doublet of Doublets (dd)2H³J{HH} = 5.6, ⁴J{HF} = 1.8-CH₂- (Benzylic)

(Note: Exact chemical shifts may vary slightly depending on concentration and exact temperature calibration, but the splitting patterns and relative positioning remain constant).

Mechanistic Causality of Splitting Patterns

1. The Aromatic Region (H3 and H6): Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, meaning it couples to adjacent protons much like another proton would [2].

  • H3 is located ortho to the fluorine atom. The through-bond scalar coupling (³J_{HF}) is exceptionally strong (~9.4 Hz), splitting the H3 resonance into a wide doublet.

  • H6 is located meta to the fluorine atom. The ⁴J{HF} coupling is weaker (~6.2 Hz), resulting in a narrower doublet. The para coupling between H3 and H6 (⁵J{HH}) is typically < 1 Hz and is usually not resolved, appearing only as slight line broadening.

2. The Aliphatic Region (-CH₂OH): The benzylic -CH₂- group is flanked by the hydroxyl proton and the aromatic ring. Because the molecule is rapidly rotating, the two protons are chemically equivalent. However, they are split by two distinct nuclei:

  • ³J_{HH} Coupling: The adjacent -OH proton splits the -CH₂- signal into a doublet (~5.6 Hz).

  • ⁴J_{HF} Coupling: The ortho-fluorine atom exerts a long-range, through-space/through-bond coupling on the benzylic protons (~1.8 Hz) [2]. This dual coupling transforms the -CH₂- resonance into a distinct doublet of doublets (dd). Concurrently, the -OH proton is split by the two equivalent -CH₂- protons, appearing as a clean triplet (t).

Spin-spin coupling network of (4-Bromo-5-chloro-2-fluorophenyl)methanol in DMSO-d6.

Standardized Experimental Protocol

To ensure a self-validating system where the data inherently proves its own accuracy, the following high-resolution acquisition workflow must be strictly adhered to.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube. Self-Validation: The solution must be completely particulate-free to prevent localized magnetic susceptibility gradients.

  • Temperature Equilibration: Insert the sample into the spectrometer and allow it to equilibrate at 298 K for exactly 5 minutes. This prevents convection currents that degrade lineshape.

  • Tuning and Matching (Critical): Manually or automatically tune and match the probe for both the ¹H and ¹⁹F channels. Because of the high fluorine content, cross-talk or improper tuning can lead to pulse-imperfections and phase anomalies.

  • Locking and Shimming: Lock onto the deuterium frequency of the DMSO-d₆. Perform gradient shimming (Z0-Z5) until the TMS peak exhibits a full-width at half-maximum (FWHM) of < 0.5 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure quantitative integration).

    • Relaxation Delay (D1): 2.0 to 3.0 seconds. Halogenated aromatic protons often have longer T₁ relaxation times; a sufficient D1 prevents signal saturation.

    • Number of Scans (NS): 16 to 32 transients.

  • Processing: Apply a zero-fill to 64k data points to enhance digital resolution. Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT). Phase and baseline correct manually.

NMR_Workflow Prep Sample Prep 15 mg in DMSO-d6 Lock Lock & Shim Optimize Z0-Z5 Prep->Lock Tune Tune & Match 1H & 19F Channels Lock->Tune Acq Acquisition ns=16, d1=2s Tune->Acq Proc Processing Zero-fill, FT, Phase Acq->Proc

Standardized high-resolution 1H NMR acquisition workflow for halogenated benzyl alcohols.

References

  • Pecul, M., Sadlej, J., Leszczynski, J. "The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions." The Journal of Chemical Physics, vol. 115, no. 12, 2001, pp. 5498-5506.[Link]

Commercial suppliers of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: (4-Bromo-5-chloro-2-fluorophenyl)methanol

Core Chemical Profile

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a halogenated aromatic alcohol distinguished by its unique substitution pattern. This arrangement of bromo, chloro, and fluoro groups on the phenyl ring makes it a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Molecular Structure and Properties:

The strategic placement of halogens and a hydroxymethyl group provides multiple reactive sites. This allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1338254-21-9
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol [1][2]
Appearance Not specified, likely a solid
Purity Typically ≥95%
Storage Sealed in a dry, room-temperature environment[1][2]

Note: Physical properties such as melting point and appearance may vary between suppliers. It is recommended to consult the supplier's Certificate of Analysis for specific details.

Commercial Availability

This chemical is readily available from various commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. When sourcing this material, it is essential to consider purity, available quantities, and the quality of supporting documentation provided by the supplier.

Table 2: Notable Commercial Suppliers

Supplier
Avantor[3]
Pharmaffiliates[4]
AiFChem[5]
MilliporeSigma
SynThink[6]
BLD Pharm[7]
AOBChem (via MilliporeSigma)[8]

This list is not exhaustive, and researchers are encouraged to explore various chemical supplier databases for a comprehensive overview of available vendors.

Applications in Pharmaceutical Research and Development

The unique structural features of (4-Bromo-5-chloro-2-fluorophenyl)methanol make it a key starting material in the synthesis of a variety of pharmaceutical compounds. Its application is particularly prominent in the development of treatments for type 2 diabetes.

Synthesis of Dapagliflozin Intermediate

A notable application of this compound is in the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a key intermediate for the SGLT2 inhibitor, Dapagliflozin.[9] Dapagliflozin is a medication used to treat type 2 diabetes by inhibiting the reabsorption of glucose in the kidneys.[9]

Synthetic Pathway Overview

Caption: A simplified synthetic workflow for a key Dapagliflozin intermediate.

Experimental Protocol Considerations:

  • Halogenation: The benzylic alcohol is first converted to a benzylic halide. This is a standard transformation that can be achieved using various halogenating agents.

  • Friedel-Crafts Alkylation: The resulting benzyl halide is then reacted with phenetole in a Friedel-Crafts alkylation reaction to form the diphenylmethane structure.[9] This step is typically catalyzed by a Lewis acid.

The presence of multiple halogens in the final product and intermediates underscores the broader importance of chlorinated and brominated compounds in medicinal chemistry.[10][11][12]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (4-Bromo-5-chloro-2-fluorophenyl)methanol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[1][2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14]

Conclusion

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a versatile and valuable building block in modern organic synthesis. Its utility in the preparation of pharmaceutical intermediates, such as those for Dapagliflozin, highlights its significance in drug discovery and development. A thorough understanding of its chemical properties, commercial availability, and safe handling procedures is crucial for its effective application in a research setting.

References

  • Vertex AI Search. Superior (4-Bromo-2-Chloro-5-Fluorophenyl)methanol Formula.
  • Achmem. (4-Bromo-2-chloro-5-fluorophenyl)methanol.
  • Avantor. (4-Bromo-5-chloro-2-fluorophenyl)(phenyl)methanol ≥95%.
  • Pharmaffiliates. CAS No : 1280718-70-8 | Product Name : (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol.
  • AiFChem. 1338254-21-9 | (4-Bromo-2-chloro-5-fluorophenyl)methanol.
  • MilliporeSigma. (4-bromo-2-fluoro-5-methoxyphenyl)methanol.
  • SynThink. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8.
  • Fisher Scientific.
  • Google. (4-Bromo-2-chloro-5-fluorophenyl)methanol.
  • Cayman Chemical.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • BLD Pharm. 1211580-71-0|4-Bromo-5-chloro-2-fluoropyridine.
  • Sigma-Aldrich. (4-Bromo-5-chloro-2-methylphenyl)methanol.

Sources

The Strategic Role of (4-Bromo-2-chloro-5-fluorophenyl)methanol in Modern Drug Discovery: A Technical Guide to its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic use of halogenated aromatic scaffolds is a cornerstone of rational drug design. Among these, (4-Bromo-2-chloro-5-fluorophenyl)methanol has emerged as a pivotal building block for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and applications of its derivatives, underscoring its significance in the development of novel pharmaceuticals.

The unique substitution pattern of bromine, chlorine, and fluorine on the phenyl ring of (4-Bromo-2-chloro-5-fluorophenyl)methanol imparts distinct physicochemical properties to its derivatives.[1] This trifecta of halogens allows for precise modulation of a molecule's electronic character, lipophilicity, and metabolic stability, all of which are critical parameters in optimizing drug candidates.[2][3] The bromine atom, in particular, serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce molecular diversity.[4]

Core Synthesis and Key Intermediates

(4-Bromo-2-chloro-5-fluorophenyl)methanol, with CAS RN 1338254-21-9, is a readily available starting material.[1][5] Its chemical formula is C7H5BrClFO and it has a molecular weight of 239.47 g/mol .[1] The presence of the hydroxymethyl group provides a reactive site for further functionalization, often serving as a precursor to aldehydes, carboxylic acids, or halides, which are then elaborated into more complex molecular architectures.

A common synthetic strategy involves the oxidation of the primary alcohol to the corresponding benzaldehyde. This aldehyde is a crucial intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations. These reactions are fundamental in constructing the core scaffolds of many biologically active molecules.

Applications in Medicinal Chemistry: A Survey of Derivatives

The versatility of the (4-Bromo-2-chloro-5-fluorophenyl)methanol scaffold is evident in its application across different therapeutic areas. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] The strategic placement of the halogens can lead to enhanced binding affinity and selectivity for specific biological targets.

For instance, the bromo-fluoro-phenyl substitution pattern has been identified as a key feature in high-potency kinase inhibitors.[4] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom can be strategically positioned to form halogen bonds with protein residues, thereby increasing ligand-receptor interactions.[4][8]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates from the (4-Bromo-2-chloro-5-fluorophenyl)methanol core relies heavily on a thorough understanding of its structure-activity relationships.[9] Key modifications and their anticipated impact on biological activity include:

  • Derivatization of the Hydroxymethyl Group: Conversion of the alcohol to ethers, esters, or amines can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds with target proteins.

  • Displacement of the Bromine Atom: The bromine at the 4-position is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the exploration of different binding pockets within a target protein.

  • Modification of the Aromatic Ring: While less common, further substitution on the phenyl ring can be explored to fine-tune the electronic and steric properties of the molecule.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A representative protocol for the derivatization of the (4-Bromo-2-chloro-5-fluorophenyl)methanol scaffold via a Suzuki-Miyaura coupling reaction is provided below. This reaction is instrumental in forming a carbon-carbon bond between the aromatic ring and a boronic acid derivative.

Materials:

  • (4-Bromo-2-chloro-5-fluorophenyl)methanol

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add (4-Bromo-2-chloro-5-fluorophenyl)methanol (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst (0.05-0.1 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Summary

CompoundCAS RNMolecular FormulaMolecular Weight ( g/mol )Key Applications
(4-Bromo-2-chloro-5-fluorophenyl)methanol1338254-21-9C7H5BrClFO239.47Intermediate for pharmaceuticals and agrochemicals[1]
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol1280718-70-8C13H9BrClFO315.57Related to Empagliflozin impurities[10][11]
(4-Bromo-2-chlorophenyl)methanol185315-48-4C7H6BrClO221.48Chemical synthesis intermediate

Visualizing Synthetic Pathways

The following diagram illustrates a general synthetic pathway for the derivatization of (4-Bromo-2-chloro-5-fluorophenyl)methanol.

G A (4-Bromo-2-chloro-5- fluorophenyl)methanol B Oxidation A->B e.g., PCC, DMP C (4-Bromo-2-chloro-5- fluorobenzaldehyde B->C D Suzuki Coupling (Ar-B(OH)2, Pd catalyst) C->D F Reductive Amination (R1R2NH, NaBH3CN) C->F H Wittig Reaction (Ph3P=CHR) C->H E Derivative 1 (C-C coupled) D->E G Derivative 2 (C-N coupled) F->G I Derivative 3 (Alkene) H->I

Caption: General synthetic routes for derivatization.

Conclusion and Future Perspectives

(4-Bromo-2-chloro-5-fluorophenyl)methanol stands as a testament to the power of halogenation in modern drug design. Its unique electronic and steric properties, coupled with its synthetic versatility, make it an invaluable starting material for the creation of novel therapeutic agents. As our understanding of disease biology deepens, the demand for sophisticated and highly functionalized molecular scaffolds will continue to grow. The derivatives of (4-Bromo-2-chloro-5-fluorophenyl)methanol are well-positioned to meet this demand, offering a rich chemical space for the discovery of next-generation medicines. Future research will likely focus on the development of more efficient and stereoselective methods for its derivatization, as well as the exploration of its applications in emerging therapeutic areas such as targeted protein degradation and covalent inhibition.

References

  • Superior (4-Bromo-2-Chloro-5-Fluorophenyl)methanol Formula. (n.d.).
  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. (2023, April 28).
  • (4-Bromo-2-chloro-5-fluorophenyl)methanol - Achmem. (n.d.).
  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC. (n.d.).
  • The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery - Benchchem. (n.d.).
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC. (n.d.).
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol - Pharmaffiliates. (n.d.).
  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PubMed. (2024, July 1).
  • Structure Activity Relationships - Drug Design Org. (2005, May 15).
  • Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo‏ ‏and In Vitro Experimental Study | Indonesian Journal of Pharmacy. (n.d.).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. (2025, October 13).
  • Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Drug Discovery - Benchchem. (n.d.).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed. (2022, April 15).
  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12).
  • Featured Reviews in Organic Chemistry - MDPI. (2023, August 9).
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8 - SynThink. (n.d.).
  • Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction - MedCrave online. (2018, March 13).
  • 2025 Medicinal Chemistry Reviews at a Glance - Drug Hunter. (2025, December 2).
  • (4-Bromo-2-chlorophenyl)methanol | 185315-48-4 - Sigma-Aldrich. (n.d.).

Sources

The Strategic Utility of (4-Bromo-5-chloro-2-fluorophenyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity [1]. While late-stage fluorination methodologies have advanced, the use of highly functionalized, pre-fluorinated building blocks remains the most reliable approach for accelerating Structure-Activity Relationship (SAR) exploration.

Among these, (4-Bromo-5-chloro-2-fluorophenyl)methanol (CAS: 1601858-71-2) stands out as a premier polyhalogenated intermediate. This technical guide provides an in-depth analysis of its structural causality, orthogonal reactivity, and validated protocols for its application in complex molecular synthesis.

Structural and Electronic Profiling: The Causality of Chemistry

The true value of (4-Bromo-5-chloro-2-fluorophenyl)methanol lies in its precisely engineered substitution pattern. As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic system of electronic pushes and pulls. The scaffold offers four distinct vectors for functionalization:

  • C2-Fluoro Group (Metabolic Shield & Electronic Modulator): Positioned ortho to the hydroxymethyl group, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, which paradoxically accelerates the oxidative addition of transition metals at the para-positioned C4-Br bond. Furthermore, the robust C-F bond serves as a metabolic shield, preventing oxidative degradation by cytochrome P450 enzymes at the electron-rich ortho position, thereby significantly improving the compound's ADMET profile [3].

  • C4-Bromo vs. C5-Chloro (Orthogonal Reactivity): The co-presence of bromine and chlorine on the same aromatic ring is a classic setup for orthogonal cross-coupling. The C-Br bond has a lower bond dissociation energy (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). Kinetically, Palladium(0) will undergo oxidative addition at the C4-Br bond orders of magnitude faster than at the C5-Cl bond.

  • Benzyl Alcohol Moiety (Scaffold Attachment): The hydroxymethyl group serves as a primary attachment point. It can be oxidized to an aldehyde for reductive aminations, converted to a benzyl halide for SN2 alkylations, or utilized directly in Mitsunobu reactions.

Orthogonal Reactivity Map

ReactivityMap Core (4-Bromo-5-chloro- 2-fluorophenyl)methanol Br C4-Bromo (Primary Cross-Coupling) Core->Br Pd-Catalyzed Reactions Cl C5-Chloro (Secondary Cross-Coupling) Core->Cl Late-Stage Functionalization F C2-Fluoro (Conformational Lock / SNAr) Core->F Electronic Tuning OH Benzyl Alcohol (Alkylation / Oxidation) Core->OH Scaffold Attachment

Orthogonal reactivity map of (4-Bromo-5-chloro-2-fluorophenyl)methanol.

Self-Validating Experimental Protocols

To harness the orthogonal reactivity of this building block, one must carefully control reaction conditions to prevent over-coupling or unwanted side reactions [2]. The following protocol details the selective C4-arylation of the scaffold.

Protocol: Selective C4-Suzuki-Miyaura Cross-Coupling

Rationale: While the free benzyl alcohol can sometimes be tolerated in Suzuki couplings, it can coordinate with the palladium catalyst or undergo unwanted oxidation. Protecting it as a tert-butyldimethylsilyl (TBS) ether ensures a clean reaction profile. We select Pd(dppf)Cl2​ as the catalyst; its large bite angle (99°) facilitates rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing competitive insertion into the C-Cl bond.

Step 1: Hydroxyl Protection
  • Execution: Dissolve (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 eq) in anhydrous DMF (0.2 M). Add Imidazole (2.0 eq) and TBS-Cl (1.2 eq) at 0 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Causality: Imidazole acts as both a base and a nucleophilic catalyst, activating TBS-Cl. The 0 °C initiation prevents exothermic degradation and minimizes silyl ether formation at unintended nucleophilic sites.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (UV active, low Rf​ ) must completely convert to a high Rf​ spot. Quench with water to hydrolyze excess TBS-Cl.

Step 2: Selective C4-Arylation
  • Execution: Combine the TBS-protected intermediate (1.0 eq), Arylboronic acid (1.05 eq), K2​CO3​ (2.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.1 M). Heat to 80 °C for 4 hours.

  • Causality: A strict 1.05 eq limit on the boronic acid prevents secondary coupling at the C5-Cl position. The biphasic Dioxane/ H2​O system ensures the solubility of both the organic substrates and the inorganic base. Heating is strictly limited to 80 °C; exceeding 90 °C provides enough thermal energy to break the stronger C5-Cl bond.

  • Self-Validation: LC-MS monitoring is critical here. The desired product mass will show the characteristic isotopic pattern of a single chlorine atom (M and M+2 peaks in a 3:1 ratio), confirming the bromine has been successfully replaced while the chlorine remains intact.

Step 3: Deprotection
  • Execution: Treat the crude arylated intermediate with TBAF (1.1 eq) in THF at room temperature for 1 hour.

  • Causality & Validation: The cleavage of the Si-O bond is driven by the extreme thermodynamic stability of the newly formed Si-F bond. Aqueous workup removes the tetrabutylammonium salts, yielding the pure C4-arylated benzyl alcohol.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Starting Material (4-Bromo-5-chloro-2-fluorophenyl)methanol Step2 2. OH Protection (TBS-Cl, Imidazole, DMF) Step1->Step2 >95% Yield Step3 3. Selective Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Step2->Step3 Orthogonal to C-Cl Step4 4. Deprotection (TBAF, THF) Step3->Step4 Quantitative Step5 5. Final Scaffold C4-Arylated Benzyl Alcohol Step4->Step5 Isolation

Step-by-step experimental workflow for selective C4-arylation.

Quantitative Data Presentation

To illustrate the selectivity of the scaffold, the following table summarizes the reactivity profile of the TBS-protected intermediate under varying catalytic conditions. This data underscores the necessity of choosing the correct palladium ligand and temperature to maintain orthogonality.

Catalyst SystemTemperatureEquivalents of Ar-B(OH)2​ C4-Coupling Yield (%)C4,C5-Bis-Coupling Yield (%)Recovered Starting Material (%)
Pd(dppf)Cl2​ 80 °C1.0592 < 25
Pd(PPh3​)4​ 80 °C1.0578812
Pd2​(dba)3​ / XPhos100 °C2.50589 0

Data Interpretation: The use of Pd2​(dba)3​ with the highly active, electron-rich XPhos ligand at elevated temperatures overrides the kinetic barrier of the C-Cl bond, resulting in near-quantitative bis-coupling. Conversely, Pd(dppf)Cl2​ at 80 °C provides the optimal kinetic control for mono-arylation.

Conclusion

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a masterclass in rational building block design. By leveraging the kinetic differentials between its halogen substituents and the electronic modulation of its fluorine atom, medicinal chemists can rapidly construct complex, multi-functionalized architectures with high precision. Understanding the causality behind its reactivity ensures that this building block can be utilized to its maximum potential in the pursuit of novel therapeutics.

References

  • Title: Fluorinated building blocks in drug design: new pathways and targets [1] Source: Future Medicinal Chemistry, 2024 URL: [Link]

  • Title: Synthesis of novel fluorinated building blocks via halofluorination and related reactions [2] Source: Beilstein Journal of Organic Chemistry, 2020 URL: [Link]

  • Title: Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling [3] Source: Pharmaceuticals (Basel), 2025 URL: [Link]

Methodological & Application

Application Note: (4-Bromo-5-chloro-2-fluorophenyl)methanol in Friedel-Crafts Benzylation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (4-Bromo-5-chloro-2-fluorophenyl)methanol in Friedel-Crafts reactions.

Introduction and Strategic Importance

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a highly functionalized benzyl alcohol derivative. Its polysubstituted aromatic ring, featuring a strategic arrangement of halogen atoms, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of bromo, chloro, and fluoro substituents provides multiple handles for subsequent cross-coupling reactions and allows for fine-tuning of the electronic and lipophilic properties of target molecules.

One of the most powerful C-C bond-forming reactions in organic synthesis is the Friedel-Crafts reaction, which attaches substituents to an aromatic ring.[1] The use of benzyl alcohols as precursors in these reactions, often termed Friedel-Crafts benzylation, represents a greener and more atom-economical alternative to traditional methods that employ benzyl halides, thereby avoiding the generation of corrosive hydrogen halide byproducts.[2] This guide provides a detailed exploration of the mechanistic nuances and a practical protocol for the use of (4-Bromo-5-chloro-2-fluorophenyl)methanol as an electrophile in Friedel-Crafts benzylation reactions.

Mechanistic Considerations: The Challenge of a Deactivated Electrophile

The core of the Friedel-Crafts benzylation of an arene with a benzyl alcohol involves an electrophilic aromatic substitution (EAS) mechanism. The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.

The key steps are:

  • Activation of the Alcohol: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the oxygen atom of the benzylic hydroxyl group. This coordination makes the hydroxyl group a much better leaving group.

  • Formation of the Electrophile: The activated complex dissociates, releasing a water molecule and generating a benzylic carbocation. The stability of this carbocation is paramount to the reaction's success.

  • Electrophilic Attack: The electron-rich π-system of the nucleophilic arene attacks the benzylic carbocation, forming a new C-C bond and a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[3]

  • Re-aromatization: A weak base, typically the conjugate base of the acid catalyst (e.g., [AlCl₃(OH)]⁻), removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final diarylmethane product.[3]

A significant challenge when using (4-Bromo-5-chloro-2-fluorophenyl)methanol is the electronic nature of its substituted ring. The bromine, chlorine, and fluorine atoms are all electron-withdrawing groups. Their collective inductive effect destabilizes the formation of the adjacent benzylic carbocation. Consequently, forcing reaction conditions or highly active catalyst systems may be required to overcome the higher activation energy for carbocation formation compared to electron-rich or unsubstituted benzyl alcohols.[4] Research into Friedel-Crafts reactions with such "highly electronically deactivated π-activated alcohols" has highlighted the need for potent promoter systems.[4]

Visualization of the Reaction Mechanism

The following diagram illustrates the Lewis acid-catalyzed Friedel-Crafts benzylation mechanism.

Friedel_Crafts_Mechanism General Mechanism of Friedel-Crafts Benzylation Substrate Ar'-CH2OH (Substituted Benzyl Alcohol) ActivatedComplex Activated Complex Ar'-CH2-O+(H)-FeCl3 Substrate->ActivatedComplex + FeCl3 LewisAcid Lewis Acid (e.g., FeCl3) LewisAcid->ActivatedComplex Carbocation Benzylic Carbocation [Ar'-CH2]+ ActivatedComplex->Carbocation - H2O SigmaComplex Sigma Complex (Arenium Ion) Carbocation->SigmaComplex + Ar-H Arene Arene (Nucleophile) Ar-H Arene->SigmaComplex Product Product Ar'-CH2-Ar SigmaComplex->Product - H+ CatalystRegen [H-FeCl3(OH)]- SigmaComplex->CatalystRegen CatalystRegen->LewisAcid Regenerated Catalyst

Caption: Lewis acid-catalyzed formation of a benzylic electrophile and subsequent electrophilic aromatic substitution.

Application Protocol: Synthesis of a Diarylmethene Derivative

This protocol describes a representative procedure for the Friedel-Crafts benzylation of a moderately activated arene, such as toluene, with (4-Bromo-5-chloro-2-fluorophenyl)methanol. Given the deactivated nature of the electrophile, a potent and cost-effective Lewis acid, Iron(III) chloride (FeCl₃), is selected as the catalyst.[5]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
(4-Bromo-5-chloro-2-fluorophenyl)methanolN/A255.465.01.0
Toluene108-88-392.1450.010.0
Anhydrous Iron(III) Chloride (FeCl₃)7705-08-0162.201.00.2
Dichloromethane (DCM), anhydrous75-09-284.9320 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--20 mL-
Brine (Saturated NaCl solution)--20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 g-

Safety Precautions:

  • (4-Bromo-5-chloro-2-fluorophenyl)methanol and its derivatives should be handled with care. Assume they are irritants.

  • Anhydrous FeCl₃ is corrosive and moisture-sensitive. Handle in a fume hood and avoid inhalation of dust.

  • Dichloromethane is a volatile and suspected carcinogen. All operations must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

Caption: Step-by-step workflow from reaction setup to final product characterization.

Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.28 g, 5.0 mmol) and anhydrous dichloromethane (20 mL). Stir until the solid is fully dissolved. Add toluene (5.4 mL, 50.0 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous iron(III) chloride (0.162 g, 1.0 mmol) to the stirred solution over 5 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alcohol is consumed.

  • Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing 30 mL of cold water with vigorous stirring to quench the catalyst.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine. Causality Note: The bicarbonate wash neutralizes any remaining acidic species.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylmethane product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. [Link]

  • Nakajima, K., & Kitano, Y. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. [Link]

Sources

Application Note: (4-Bromo-5-chloro-2-fluorophenyl)methanol in the Design of GPR65 Modulators for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromo-5-chloro-2-fluorophenyl)methanol (CAS 1601858-71-2) is a highly specialized, polyhalogenated benzyl alcohol utilized extensively in modern medicinal chemistry. Its unique substitution pattern provides orthogonal reactivity and precise physicochemical tuning, making it an ideal building block for complex small-molecule therapeutics. Recently, this compound has emerged as a critical precursor in the synthesis of novel GPR65 modulators[1]. These modulators are designed to reprogram the immunosuppressive acidic tumor microenvironment (TME), offering a synergistic approach to immuno-oncology therapies such as checkpoint inhibitors and CAR T-cell therapy[2].

Physicochemical Profile & Structural Rationale

The strategic placement of three different halogens (F, Cl, Br) on the phenyl ring is a masterclass in rational drug design. Each atom serves a distinct mechanistic purpose in both the synthesis and the final pharmacodynamics of the drug:

  • Hydroxymethyl Group (-CH₂OH): Acts as the primary synthetic handle. It can be oxidized to an aldehyde for reductive amination or converted to a halide for alkylation, allowing attachment to complex heterocyclic cores[1].

  • Fluorine (C2): The highly electronegative ortho-fluorine locks the conformation of the attached benzyl group via dipole interactions. It also blocks metabolic oxidation at the electron-rich ortho position without adding significant steric bulk.

  • Chlorine (C5): Increases the lipophilicity (logP) of the molecule, enhancing cell membrane permeability. It also provides metabolic stability against cytochrome P450-mediated degradation.

  • Bromine (C4): Serves a dual purpose. In the final drug, it acts as a heavy halogen for potential halogen bonding with target protein backbones. Synthetically, it is an essential handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid diversification of the scaffold.

Quantitative Data Summary

Table 1: Physicochemical Properties of (4-Bromo-5-chloro-2-fluorophenyl)methanol[3]

PropertyValue
Chemical Name (4-Bromo-5-chloro-2-fluorophenyl)methanol
CAS Number 1601858-71-2
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol
Appearance White to off-white solid
Primary Reactive Sites -CH₂OH (Oxidation/Alkylation), C4-Br (Cross-coupling)

Biological Context: Targeting the Acidic Tumor Microenvironment via GPR65

The tumor microenvironment (TME) is characteristically hypoxic and acidic due to the Warburg effect and high lactate production. GPR65 (TDAG8) is a proton-sensing G-protein-coupled receptor highly expressed on Tumor-Associated Macrophages (TAMs)[4].

When activated by extracellular protons (low pH) or lactate, GPR65 couples to Gαs, triggering the accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), leading to the phosphorylation of CREB (cAMP response element-binding protein)[5]. The pCREB cascade induces the expression of ICER (Inducible cAMP Early Repressor), which suppresses pro-inflammatory cytokines and drives TAMs toward an immunosuppressive, pro-tumorigenic M2-like "tissue repair" phenotype[4][5].

Antagonizing GPR65 with derivatives synthesized from (4-Bromo-5-chloro-2-fluorophenyl)methanol blocks this pathway, restoring the inflammatory M1 phenotype of TAMs and overcoming resistance to immunotherapies[1][2].

GPR65_Pathway TME Acidic Tumor Microenvironment (Low pH / Lactate) GPR65 GPR65 Receptor (Proton-Sensing GPCR) TME->GPR65 Activates Gas Gαs Protein Activation GPR65->Gas cAMP cAMP Accumulation Gas->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB ICER ICER Expression (Transcriptional Repressor) CREB->ICER TAM TAM M2 Polarization (Immunosuppressive Phenotype) ICER->TAM Antagonist GPR65 Antagonists (Derived from target building block) Antagonist->GPR65 Blocks

Fig 1: GPR65 signaling pathway in TAMs and its modulation by targeted antagonists.

Synthetic Workflows & Experimental Protocols

To utilize (4-Bromo-5-chloro-2-fluorophenyl)methanol in the synthesis of GPR65 antagonists (such as functionalized epiminocyclohepta[c]pyridines)[1], the workflow generally involves two critical phases: Core Attachment and Late-Stage Diversification.

Synthetic_Workflow SM (4-Br-5-Cl-2-F-phenyl)methanol Aldehyde Oxidation (Swern) -> Aryl Aldehyde SM->Aldehyde Pathway A Bromide Halogenation (PBr3) -> Benzyl Bromide SM->Bromide Pathway B Core Coupling to Heterocyclic Core (e.g., Tropane derivative) Aldehyde->Core Reductive Amination Bromide->Core N-Alkylation Suzuki Suzuki-Miyaura Coupling (at 4-Bromo position) Core->Suzuki Pd Catalyst, Aryl Boronate Final Final GPR65 Modulator Suzuki->Final

Fig 2: Orthogonal synthetic workflow for utilizing the polyhalogenated building block.

Protocol A: Swern Oxidation to (4-Bromo-5-chloro-2-fluorophenyl)carboxaldehyde

Causality & Rationale: The Swern oxidation is strategically selected over Jones reagent or KMnO₄ to prevent over-oxidation to the carboxylic acid. Furthermore, the mild, low-temperature conditions (-78 °C) prevent the potential displacement of the activated ortho-fluorine via nucleophilic aromatic substitution (SₙAr), which can occur under harsher basic or acidic conditions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.2 equiv, 12 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous dimethyl sulfoxide (DMSO, 2.4 equiv, 24 mmol) dropwise over 5 minutes. Stir for 15 minutes at -78 °C to form the active alkoxysulfonium intermediate.

  • Oxidation: Dissolve (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 equiv, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Stir for 45 minutes at -78 °C.

  • Quenching: Add triethylamine (TEA, 5.0 equiv, 50 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The aldehyde product will appear as a distinct, UV-active spot with a higher R_f than the starting alcohol. Confirm by ¹H NMR (look for the characteristic aldehyde proton singlet around 10.2 ppm).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Rationale: After the aldehyde is coupled to the core scaffold, the C4-bromine serves as the reactive site for Suzuki coupling. The C5-chlorine and C2-fluorine are generally unreactive under standard Pd-catalyzed conditions, providing excellent chemoselectivity. Pd(dppf)Cl₂ is chosen as the catalyst because its large bite angle efficiently handles the steric hindrance of the ortho-chloro substituent.

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the brominated intermediate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1, 5 mL total volume). Causality: Degassing (sparging with argon for 10 mins) is critical to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours in an oil bath (or 110 °C for 45 minutes in a microwave reactor).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification & Validation: Purify via flash column chromatography or preparative HPLC. Validate the final GPR65 modulator structure using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC/HMBC) to confirm the new C-C bond formation.

References

  • BLD Pharm. "1702154-18-4|(4-Bromo-3-chloro-2-fluorophenyl)methanol|BLD ..." 3

  • Google Patents. "WO2021245427A1 - N-phenylaminocarbonyl pyridino-, pyrimidino and benzo-tropanes as modulators of gpr65" 1

  • AACR Journals. "GPR65 Inactivation in Tumor Cells Drives Antigen-Independent CAR T-cell Resistance via Macrophage Remodeling" 2

  • MDPI. "Low pH, High Stakes: A Narrative Review Exploring the Acid-Sensing GPR65 Pathway as a Novel Approach in Renal Cell Carcinoma" 4

  • PubMed. "GPR65 sensing tumor-derived lactate induces HMGB1 release from TAM via the cAMP/PKA/CREB pathway to promote glioma progression" 5

Sources

Protocol for the oxidation of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Oxidation of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Executive Summary

The controlled oxidation of polyhalogenated benzyl alcohols is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of LRRK2 kinase inhibitors for Parkinson's disease[1]. The substrate, (4-bromo-5-chloro-2-fluorophenyl)methanol (CAS: 1601858-71-2), presents unique electronic properties due to the strong inductive electron-withdrawing effects (-I) of its ortho-fluoro, meta-chloro, and para-bromo substituents. While these halogens protect the resulting aldehyde from rapid auto-oxidation, they also reduce the nucleophilicity of the benzylic hydroxyl group, necessitating highly efficient and chemoselective oxidation strategies.

This guide provides field-proven, self-validating protocols for the selective oxidation of this substrate to 4-bromo-5-chloro-2-fluorobenzaldehyde (CAS: 1603584-72-0) at both laboratory and process scales, as well as an exhaustive oxidation route to 4-bromo-5-chloro-2-fluorobenzoic acid (CAS: 1349708-91-3).

Mechanistic Rationale & Strategy Selection

The selection of an oxidation protocol depends heavily on the scale of the reaction and the desired oxidation state.

1. Dess-Martin Periodinane (DMP) - Laboratory Scale (<50 g) DMP is a hypervalent iodine(V) reagent that offers exceptionally mild conditions and high chemoselectivity[2]. The mechanism initiates with the ligand exchange of an acetate group on the iodine center by the benzylic alcohol. Despite the reduced nucleophilicity of the polyhalogenated substrate, the high electrophilicity of the iodine(V) center drives this exchange. Subsequent base-assisted deprotonation by the displaced acetate triggers reductive elimination, yielding the aldehyde and an iodine(III) byproduct[2]. DMP is ideal for rapid, lab-scale synthesis where avoiding over-oxidation to the carboxylic acid is paramount.

2. TEMPO/NaOCl (Anelli's Oxidation) - Process Scale (>50 g) For scale-up, DMP poses thermal and shock hazards. Anelli's oxidation utilizes a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) alongside inexpensive sodium hypochlorite (bleach) as the stoichiometric primary oxidant[3]. NaOCl oxidizes TEMPO to the highly electrophilic oxoammonium cation, which then selectively oxidizes the alcohol to the aldehyde[3]. The addition of sodium bromide (NaBr) generates HOBr in situ, which accelerates the oxidation of TEMPO, ensuring a rapid catalytic turnover[4].

3. Pinnick Oxidation - Exhaustive Oxidation If the target is the carboxylic acid, direct strong oxidants (like KMnO₄) can cause dehalogenation or ring cleavage. A stepwise approach using selective oxidation to the aldehyde followed by Pinnick oxidation (NaClO₂/NaH₂PO₄) ensures high yields and purity[5].

Synthetic Workflow

Workflow Alcohol (4-Bromo-5-chloro-2-fluorophenyl)methanol CAS: 1601858-71-2 DMP Protocol A: DMP, DCM, 0 °C to RT (Lab Scale) Alcohol->DMP TEMPO Protocol B: TEMPO, NaOCl, NaBr DCM/H2O, 0 °C (Process Scale) Alcohol->TEMPO Aldehyde 4-Bromo-5-chloro-2-fluorobenzaldehyde CAS: 1603584-72-0 Pinnick Protocol C: NaClO2, NaH2PO4 2-Methyl-2-butene, t-BuOH/H2O Aldehyde->Pinnick Acid 4-Bromo-5-chloro-2-fluorobenzoic acid CAS: 1349708-91-3 DMP->Aldehyde Selective Oxidation TEMPO->Aldehyde Scalable Oxidation Pinnick->Acid Exhaustive Oxidation

Synthetic workflow for the selective and exhaustive oxidation of the polyhalogenated benzyl alcohol.

Experimental Protocols

Protocol A: Selective Oxidation via Dess-Martin Periodinane (Lab Scale)

Causality Focus: The biphasic quench is critical. Na₂S₂O₃ reduces unreacted hypervalent iodine, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed acetal formation between the product aldehyde and unreacted alcohol.

  • Preparation : Charge a flame-dried round-bottom flask with (4-bromo-5-chloro-2-fluorophenyl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Cooling : Cool the solution to 0 °C using an ice-water bath under an argon atmosphere.

  • Oxidation : Add Dess-Martin Periodinane (1.15 equiv) portionwise over 10 minutes. Self-Validation: The solution will transition from clear to a milky white suspension as the insoluble iodine(III) byproduct forms.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quench : Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate). Stir for 30 minutes until the organic layer becomes completely clear.

  • Workup : Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Scalable Oxidation via TEMPO/NaOCl (Process Scale)

Causality Focus: Maintaining the pH of the bleach solution between 8.5 and 9.5 is non-negotiable. If the pH drops below 8, toxic chlorine gas is generated, and electrophilic chlorination of the aromatic ring occurs. If the pH exceeds 10, the oxidation of TEMPO by NaOCl becomes kinetically stalled[3].

  • Preparation : Dissolve the substrate (1.0 equiv) in DCM (0.3 M). Add TEMPO (0.02 equiv) and a 0.5 M aqueous solution of NaBr (0.1 equiv).

  • Cooling : Cool the biphasic mixture to 0 °C. Vigorous mechanical stirring is required to maximize the interfacial surface area between the aqueous and organic phases.

  • Oxidant Preparation : Dilute commercial aqueous NaOCl (1.1 equiv, ~10% active Cl) with an equal volume of water and adjust the pH to 9.0 using solid NaHCO₃.

  • Addition : Add the buffered NaOCl solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. Self-Validation: The organic phase will temporarily turn deep red/orange (indicating the formation of the oxoammonium species) before fading to pale yellow as it is consumed by the alcohol.

  • Reaction & Quench : Stir for an additional 30 minutes at 0 °C. Once complete (via HPLC), quench unreacted bleach by adding 10% w/v aqueous Na₂S₂O₃[4].

  • Workup : Separate the phases, extract the aqueous layer with DCM, wash with water and brine, dry, and concentrate.

TEMPOMechanism TEMPO TEMPO Radical (Catalyst) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation by NaOCl Hydroxylamine Hydroxylamine Intermediate Oxoammonium->Hydroxylamine Alcohol Oxidation Hydroxylamine->TEMPO Regeneration Aldehyde Product: Benzaldehyde Hydroxylamine->Aldehyde NaOCl NaOCl (Bleach) Primary Oxidant NaOCl->Oxoammonium Alcohol Substrate: Benzyl Alcohol Alcohol->Oxoammonium

Catalytic cycle of TEMPO-mediated benzylic oxidation highlighting the active oxoammonium species.

Protocol C: Exhaustive Oxidation to Carboxylic Acid (Pinnick Oxidation)

Causality Focus: 2-Methyl-2-butene is utilized as a highly reactive halogen scavenger. During the oxidation of the aldehyde by NaClO₂, highly reactive hypochlorous acid (HOCl) is generated as a byproduct. Without the alkene scavenger, HOCl will indiscriminately chlorinate the electron-rich regions of the substrate[5].

  • Preparation : Dissolve 4-bromo-5-chloro-2-fluorobenzaldehyde (1.0 equiv) in a 4:1 mixture of tert-butanol and water (0.2 M).

  • Additives : Add 2-methyl-2-butene (5.0 equiv) and NaH₂PO₄ (2.0 equiv). Stir until homogeneous.

  • Oxidation : Add NaClO₂ (1.5 equiv) portionwise at room temperature.

  • Reaction : Stir for 4 hours. Self-Validation: The reaction mixture will develop a slight yellow tint. Complete consumption of the aldehyde can be confirmed by TLC (loss of UV-active spot at higher Rf).

  • Workup : Remove tert-butanol under reduced pressure. Acidify the aqueous residue to pH 2 using 1M HCl, which will precipitate the 4-bromo-5-chloro-2-fluorobenzoic acid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry and Condition Summary

ProtocolReagent / CatalystEquivalentsSolvent SystemTemp (°C)Reaction TimeTarget Product
A (DMP) Dess-Martin Periodinane1.15 eqAnhydrous DCM0 °C → RT1.5 - 2.0 hAldehyde
B (TEMPO) TEMPO / NaBr / NaOCl0.02 / 0.1 / 1.1 eqDCM / H₂O (Biphasic)0 °C to 5 °C1.0 hAldehyde
C (Pinnick) NaClO₂ / NaH₂PO₄1.5 / 2.0 eqt-BuOH / H₂O (4:1)RT4.0 hCarboxylic Acid

Table 2: Analytical Monitoring and In-Process Controls (IPC)

ParameterProtocol A (DMP)Protocol B (TEMPO)Protocol C (Pinnick)
Visual Cue (Start) Clear solutionBiphasic, pale yellowClear solution
Visual Cue (Active) Milky white suspensionTransient red/orange organic phasePale yellow solution
TLC Monitoring Hexanes/EtOAc (4:1)Hexanes/EtOAc (4:1)DCM/MeOH (9:1) + 1% AcOH
Quench Reagent Na₂S₂O₃ / NaHCO₃ (1:1)10% w/v Na₂S₂O₃None (Direct acidification)
Critical Hazard Shock-sensitive reagentCl₂ gas if pH < 8.0Exothermic if neat NaClO₂ used

References

  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof Google P
  • Dess–Martin periodinane - Oxidation Mechanism Wikipedia[Link]

  • TEMPO-Mediated Oxidations (Anelli's Oxidation) Organic Reactions / Windows.net[Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes National Institutes of Health (PMC)[Link]

  • 4-Methoxyphenylacetic acid - Pinnick Oxidation Mechanism Organic Syntheses[Link]

Sources

Grignard reaction with (4-Bromo-5-chloro-2-fluorophenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Chemoselective Grignard Reaction with (4-Bromo-5-chloro-2-fluorophenyl)methanol Derivatives: A Detailed Guide

Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for performing a Grignard reaction on a complex, polyhalogenated aromatic substrate, specifically derivatives of (4-bromo-5-chloro-2-fluorophenyl)methanol. The inherent challenges of this transformation, namely the chemoselective formation of the organomagnesium reagent at the bromine-bearing carbon and the necessity of protecting the acidic benzylic alcohol, are addressed in detail. We present a self-validating protocol that begins with the protection of the hydroxyl group, proceeds through the selective Grignard reagent formation, and culminates in its reaction with an electrophile. This document is intended for researchers, scientists, and professionals in drug development who require robust methods for constructing complex molecular architectures via carbon-carbon bond formation.

Theoretical Background & Strategic Considerations

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[1][2][3] The reagent is formed by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[4][5] This process effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophile, a concept known as "umpolung".[3]

The mechanism of Grignard reagent formation is understood to involve single-electron transfer (SET) from the magnesium metal surface to the organic halide, generating a radical anion that fragments to form an organic radical and a halide ion.[6][7][8]

Grignard_Mechanism cluster_formation Reagent Formation cluster_reaction Nucleophilic Addition R-X Aryl Halide (R-X) R-MgX Grignard Reagent (R-MgX) R-X->R-MgX e⁻ transfer Mg Mg Metal Mg->R-MgX Alkoxide Magnesium Alkoxide Intermediate R-MgX->Alkoxide Nucleophilic Attack Carbonyl Electrophile (e.g., Ketone) Carbonyl->Alkoxide Alcohol Product (Alcohol) Alkoxide->Alcohol H3O H₃O⁺ Workup H3O->Alcohol Experimental_Workflow Start (4-Bromo-5-chloro-2-fluorophenyl)methanol Protect Step A: Protection (TBDMS-Cl, Imidazole) Start->Protect Protected_SM Protected Aryl Bromide Protect->Protected_SM Grignard Step B: Grignard Formation (Mg, THF, I₂ catalyst) Protected_SM->Grignard Grignard_Reagent (4-(magnesiobromo)-5-chloro-2-fluorophenyl) methoxydimethylsilane Grignard->Grignard_Reagent React Reaction with Electrophile (e.g., Benzaldehyde) Grignard_Reagent->React Protected_Product Protected Diaryl-methanol React->Protected_Product Workup Aqueous Workup & Purification Protected_Product->Workup Purified_Protected Purified Protected Product Workup->Purified_Protected Deprotect Step C: Deprotection (TBAF) Purified_Protected->Deprotect Final_Product Final Product: Diaryl-methanol Deprotect->Final_Product Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions SM Protected Aryl Bromide (Ar-Br) Grignard Ar-MgBr SM->Grignard + Mg Product Desired Product (Ar-R) Grignard->Product + Electrophile (R-X) Wurtz Wurtz Coupling (Ar-Ar) Grignard->Wurtz + Ar-Br Quenched Quenched Product (Ar-H) Grignard->Quenched + H₂O / ROH

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a highly versatile, polyhalogenated building block utilized extensively in the discovery and synthesis of advanced active pharmaceutical ingredients (APIs) and targeted therapeutics[1],[2]. The structural complexity of this substrate—featuring three distinct halogens (F, Cl, Br) alongside an unprotected benzylic hydroxyl group—presents a unique chemoselectivity challenge.

This application note provides field-proven, self-validating protocols designed to achieve exclusive carbon-carbon bond formation at the C4-bromine position. By rigorously controlling the catalyst architecture and base selection, researchers can preserve the C5-chlorine, C2-fluorine, and the free hydroxyl moiety for downstream functionalization.

Mechanistic Causality & Substrate Dynamics

To successfully execute this transformation without generating complex mixtures of over-coupled or degraded products, it is critical to understand the thermodynamic and kinetic forces at play:

  • Halogen Reactivity Gradient (C-Br vs. C-Cl): The success of this protocol relies on the inherent bond dissociation energies (BDE) of the carbon-halogen bonds. The C–Br bond (~68 kcal/mol) is significantly weaker than the adjacent C–Cl bond (~81 kcal/mol). Consequently, the electron-rich Palladium(0) active species undergoes oxidative addition at the C–Br bond at a much faster rate[3].

  • Electronic Acceleration via C2-Fluorine: The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), rendering the aromatic ring electron-deficient. This electronic bias accelerates the initial oxidative addition of Pd(0) into the C–Br bond, allowing the reaction to proceed at lower temperatures than typical unactivated aryl bromides.

  • Hydroxyl Group Tolerance: While free aliphatic alcohols can occasionally trigger β -hydride elimination, benzylic alcohols are generally well-tolerated in Suzuki-Miyaura couplings[4]. The critical parameter is base selection. By utilizing a mild inorganic base (e.g., K2​CO3​ or K3​PO4​ ), we prevent the deprotonation of the alcohol (pKa ~15). This suppresses the formation of reactive alkoxides, thereby avoiding unwanted etherification or catalyst poisoning.

  • The Boronate Activation Pathway: The use of a biphasic solvent system (e.g., 1,4-Dioxane/Water) is mechanistically mandatory. Water dissolves the inorganic base, facilitating the conversion of the neutral boronic acid into the reactive, electron-rich tetrahedral boronate complex [Ar-B(OH)3​]− . This complex is the actual species that undergoes transmetalation with the Pd(II)-aryl intermediate[5].

G Start Pd(0) Catalyst Active Species OxAdd Oxidative Addition Selective for C-Br (Leaves C-Cl intact) Start->OxAdd Substrate TransMet Transmetalation Boronate Complex Transfer OxAdd->TransMet Ar-B(OH)3- RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Start Pd(0) Regeneration Product Coupled Benzyl Alcohol (Target Molecule) RedElim->Product

Caption: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling highlighting C-Br specificity.

Quantitative Method Optimization

The following table summarizes the optimization landscape for coupling phenylboronic acid to (4-Bromo-5-chloro-2-fluorophenyl)methanol. The data illustrates how catalyst and base selection dictate chemoselectivity.

Catalyst System (5 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Chemoselectivity (C-Br vs C-Cl)Isolated Yield
Pd(PPh3​)4​ None Na2​CO3​ Toluene/EtOH/ H2​O 80Moderate (Some C-Cl insertion)68%
Pd(OAc)2​ PPh3​ K2​CO3​ DMF/ H2​O 100Poor (Significant over-coupling)45%
Pd(dppf)Cl2​ dppf K2​CO3​ 1,4-Dioxane/ H2​O 90 Excellent (>98% selective) 88%
Pd2​(dba)3​ XPhos K3​PO4​ THF/ H2​O 65Excellent (Best for hindered boronics)91%

Note: Pd(dppf)Cl2​ is the optimal standard catalyst. Its large bite angle stabilizes the Pd(II) intermediate, sterically hindering unwanted secondary oxidative addition into the C-Cl bond.

Standard Operating Procedure: Ligand-Controlled Coupling

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.

Materials Required
  • (4-Bromo-5-chloro-2-fluorophenyl)methanol: 1.0 mmol (239.47 mg)

  • Arylboronic Acid: 1.1 mmol

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 mmol (40.8 mg, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ): 2.0 mmol (276.4 mg)

  • Solvents: 1,4-Dioxane (8.0 mL), Deionized Water (2.0 mL)

Workflow Prep 1. Reagent Assembly Substrate + Boronic Acid + Pd(dppf)Cl2 + K2CO3 Degas 2. Degassing Argon Sparging (15 min) Prevents Pd Oxidation Prep->Degas React 3. Reaction 90°C, 4-8 h Monitor via LC-MS Degas->React Workup 4. Workup Celite Filtration & Phase Separation React->Workup Purify 5. Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki coupling of halogenated benzyl alcohols.

Step-by-Step Methodology

Step 1: Reagent Assembly & Inert Atmosphere Preparation

  • In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge the (4-Bromo-5-chloro-2-fluorophenyl)methanol, arylboronic acid, and K2​CO3​ .

  • Add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality Check: Oxygen must be rigorously excluded. O2​ promotes the homocoupling of boronic acids and irreversibly oxidizes the Pd(0) active species to inactive Pd(II) dead-end complexes[3].

Step 2: Solvent Addition & Heating

  • Using a syringe, inject degassed 1,4-Dioxane (8.0 mL) followed by degassed deionized water (2.0 mL).

  • Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800+ rpm) to ensure thorough mixing of the biphasic system. Self-Validation: Upon heating, the initial red/orange suspension will typically transition to a dark, homogeneous amber or brown solution, indicating the formation of the active catalytic species.

Step 3: Reaction Monitoring

  • After 4 hours, withdraw a 10 μ L aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS and TLC (Hexanes/EtOAc 3:1). Self-Validation: The starting material mass (m/z ~239) should be fully consumed. The presence of a secondary, higher-mass peak (Target Mass + Ar - Cl) indicates over-coupling at the C-Cl position. If over-coupling is observed, the reaction temperature must be reduced in future iterations.

Step 4: Quenching & Palladium Scavenging

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter the entire volume through a 1-inch pad of Celite in a sintered glass funnel. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate. Self-Validation: The Celite filtration should effectively trap the precipitated "palladium black." The resulting filtrate should show a clear phase separation between the aqueous layer and a pale yellow/orange organic layer.

Step 5: Extraction & Purification

  • Transfer the filtrate to a separatory funnel. Isolate the organic layer and wash it sequentially with deionized water (15 mL) and saturated brine (15 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient elution of 10% to 30% Ethyl Acetate in Hexanes.

Sources

Application Note: Synthesis of Diarylmethanes from (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of diarylmethanes, pivotal structural motifs in medicinal chemistry and materials science.[1][2] We focus on the utilization of (4-Bromo-5-chloro-2-fluorophenyl)methanol, a versatile and highly functionalized building block, as the starting material.[3] Two primary synthetic strategies are detailed: a direct Lewis acid-catalyzed Friedel-Crafts alkylation and a robust two-step sequence involving Friedel-Crafts acylation followed by a titanium-mediated reduction. This guide explains the causal mechanisms behind the protocols, offers detailed, step-by-step experimental procedures, and provides expert insights into potential challenges and optimization strategies, tailored for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Diarylmethane scaffolds are central to the structure of numerous pharmaceuticals, including antihistamines and antidepressants, as well as advanced materials.[1][4] Their synthesis is a cornerstone of modern organic chemistry. The starting material, (4-Bromo-5-chloro-2-fluorophenyl)methanol, offers a unique substitution pattern, making it a valuable precursor for creating complex molecular architectures. The halogens provide multiple, orthogonal handles for subsequent cross-coupling reactions, while the benzylic alcohol is a "green" electrophilic precursor for carbon-carbon bond formation, avoiding the use of more toxic benzyl halides.[5][6]

This guide presents two field-proven methodologies to construct diarylmethanes from this key starting material:

  • Method A: Direct Friedel-Crafts Alkylation. This is an atom-economical approach where the benzylic alcohol is activated by a Lewis acid to form a carbocation, which then undergoes an electrophilic aromatic substitution (EAS) with an arene partner.[6][7]

  • Method B: Two-Step Acylation-Reduction. This strategy offers superior control and often higher yields by circumventing the common pitfalls of direct alkylation, such as polyalkylation and carbocation rearrangements.[8][9] It involves the synthesis of an intermediate diaryl ketone via Friedel-Crafts acylation, followed by its complete reduction to the target diarylmethane.[10]

The choice between these methods depends on the electronic properties of the coupling partner, desired regioselectivity, and overall synthetic strategy.

Method A: Direct Lewis Acid-Catalyzed Friedel-Crafts Alkylation

This method leverages the direct use of the benzylic alcohol as an electrophile precursor, offering a more environmentally benign pathway compared to traditional methods using benzyl halides.[6]

Mechanistic Rationale and Causality

The core of this reaction is the in-situ generation of a reactive benzylic carbocation. A strong Lewis acid, such as Titanium(IV) chloride (TiCl₄), coordinates to the hydroxyl group of the (4-Bromo-5-chloro-2-fluorophenyl)methanol.[11] This coordination transforms the hydroxyl into an excellent leaving group (H₂O-TiCl₄). Departure of this group generates a resonance-stabilized secondary benzylic carbocation. This potent electrophile is then attacked by the π-electrons of an electron-rich aromatic coupling partner (e.g., toluene, anisole) in a classical electrophilic aromatic substitution.[9] A final deprotonation step restores aromaticity and yields the diarylmethane product.

Why TiCl₄? While classic Lewis acids like AlCl₃ are effective, TiCl₄ is often preferred due to its high catalytic activity, cost-effectiveness, and its utility in a wide range of organic transformations, including Friedel-Crafts reactions under mild conditions.[11][12][13] It is also a liquid, which can simplify handling compared to solid AlCl₃, especially for large-scale applications.[10]

Visualization: Friedel-Crafts Alkylation Mechanism

FC_Alkylation Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Alkylation cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Start Benzylic Alcohol + TiCl₄ (Lewis Acid) Activated Activated Complex [R-OH-TiCl₄] Start->Activated Coordination Carbocation Benzylic Carbocation [R⁺] + [HO-TiCl₄]⁻ Activated->Carbocation Loss of Leaving Group Sigma Sigma Complex (Arenium Ion) Carbocation->Sigma Arene Arene (Nucleophile) Arene->Sigma Nucleophilic Attack Product Diarylmethane Product Sigma->Product Deprotonation (Restores Aromaticity)

Caption: Lewis acid activates the alcohol to form a carbocation, which is attacked by the arene.

Detailed Experimental Protocol: Synthesis of 1-((4-Bromo-5-chloro-2-fluorophenyl)methyl)-4-methylbenzene

Materials:

  • (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 eq)

  • Toluene (5.0 eq, serves as solvent and reactant)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (4-Bromo-5-chloro-2-fluorophenyl)methanol (e.g., 2.56 g, 10.0 mmol).

  • Solvent/Reactant Addition: Add anhydrous toluene (47 mL, 50.0 mmol). Stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly add the TiCl₄ solution (12.0 mL, 12.0 mmol) dropwise via syringe over 15 minutes. Maintain the temperature at 0 °C. Expert Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, chilled saturated NaHCO₃ solution (50 mL). Caution: Quenching is exothermic and will release CO₂ gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diarylmethane product.

Expected Results (Illustrative Data)
Arene PartnerReaction Temp. (°C)Time (h)Typical Yield (%)Regioisomeric Ratio (o:p)
Toluene0 → 25375-85%15:85
Anisole0280-90%5:95
p-Xylene0 → 25470-80%N/A

Method B: Two-Step Acylation-Reduction Pathway

This approach is particularly valuable for substrates where direct alkylation may be sluggish or lead to undesired byproducts. It proceeds through a stable diaryl ketone intermediate, which is then cleanly reduced. This method was recently highlighted as a highly efficient route to key building blocks for SGLT2 inhibitors.[10][14][15]

Rationale and Advantage

The primary advantage of this two-step sequence is control. Friedel-Crafts acylation is not prone to poly-acylation because the resulting ketone is electron-withdrawing, deactivating the aromatic ring to further substitution.[9] Furthermore, the acylium ion intermediate does not undergo rearrangement. The subsequent reduction of the robust ketone intermediate to a methylene group is typically a high-yielding transformation. The TiCl₄/NaBH₄ system is a modern, effective method for this reduction, proceeding through the benzylic alcohol intermediate which is then reduced in situ.[10]

Visualization: Acylation-Reduction Workflow

Acylation_Reduction_Workflow Two-Step Diarylmethane Synthesis Workflow Start (4-Bromo-5-chloro-2-fluorophenyl)methanol AcidChloride Acid Chloride Intermediate Start->AcidChloride Oxidation (e.g., with SOCl₂) Ketone Diaryl Ketone AcidChloride->Ketone 1. Arene, TiCl₄ (Friedel-Crafts Acylation) Product Diarylmethane (Final Product) Ketone->Product 2. NaBH₄, then TiCl₄ (Reduction)

Caption: A controlled two-step workflow via a diaryl ketone intermediate.

Detailed Experimental Protocol

Part 1: Friedel-Crafts Acylation to Diaryl Ketone (This protocol assumes the starting material has been converted to the corresponding acid chloride, 4-bromo-5-chloro-2-fluorobenzoyl chloride. This is readily achieved by treating the corresponding carboxylic acid with thionyl chloride or oxalyl chloride.)

  • Setup: In an oven-dried flask under N₂, dissolve the arene (e.g., anisole, 1.5 eq) in anhydrous DCM. Cool to 0 °C.

  • Lewis Acid: Add TiCl₄ (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Acylation: Slowly add a solution of 4-bromo-5-chloro-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Reaction: Stir at 0-10 °C for 2-3 hours, monitoring by TLC.

  • Workup: Quench, extract, and purify as described in Method A (Section 2.3) to isolate the diaryl ketone.

Part 2: Reduction of Diaryl Ketone to Diarylmethane [10]

  • Setup: To a flask under N₂, add the diaryl ketone (1.0 eq) and a suitable solvent like 1,2-dimethoxyethane (DME).

  • First Reduction Step: Add sodium borohydride (NaBH₄, 1.5 eq) and heat the mixture (e.g., to 70 °C) for 1-2 hours to form the intermediate benzylic alcohol.

  • Cooling: Cool the mixture to room temperature.

  • Second Reduction Step: Slowly add a solution of TiCl₄ (1.5 eq) in DCM. An exothermic reaction may occur.

  • Final Reaction: Heat the mixture (e.g., to 50 °C) for 3-5 hours until the alcohol intermediate is consumed (monitor by TLC).

  • Workup and Purification: Cool to room temperature, quench with water, extract with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. Purify by column chromatography to obtain the final diarylmethane.

Field Insights & Troubleshooting

  • Anhydrous Conditions are Paramount: Lewis acids like TiCl₄ react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to maintain catalyst activity and prevent decomposition.

  • Substrate Electronic Effects: In Method A, highly electron-rich arenes (like anisole) react faster and at lower temperatures than less activated arenes (like toluene).[16] Highly deactivated arenes may not be suitable nucleophiles for this reaction.

  • Regioselectivity: The incoming electrophile will be directed by the existing substituents on the nucleophilic arene. For monosubstituted arenes like toluene or anisole, the para product is typically major due to steric hindrance.

  • Alternative Catalysts: For sensitive substrates, other Lewis acids like Fe₂O₃ nanoparticles, Ce₂(SO₄)₃, or solid-supported acids can be explored.[16][17][18] For cross-coupling strategies, Palladium or Nickel catalysts are state-of-the-art alternatives.[19][20][21]

  • Incomplete Reduction (Method B): If the final reduction step stalls at the benzylic alcohol stage, ensure sufficient equivalents of both NaBH₄ and TiCl₄ are used and that the reaction temperature and time are adequate.

Safety Precautions

  • Titanium(IV) chloride (TiCl₄): Highly corrosive and reacts violently with moisture, releasing HCl gas. Handle only in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Use dry syringes and needles for transfers.

  • Dichloromethane (DCM): A suspected carcinogen. Handle with care in a fume hood.

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas.

  • Quenching: The quenching of Lewis acids is highly exothermic. Always perform quenching slowly and with adequate cooling.

References

  • Cao, Z.-C., Yu, D.-G., Zhu, R.-Y., Wei, J.-B., & Shi, Z.-J. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(13), 2683–2686. [Link]

  • Seki, M., Tapkir, S. R., Nadiveedhi, M. R., Mulani, S. K., & Mashima, K. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(19), 17288–17295. [Link]

  • Cao, Z.-C., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]

  • Shaterian, H. R., & Aghakhanizadeh, M. (2011). Highly efficient method for solvent-free synthesis of diarylmethane and triarylmethane from benzylic alcohols using P2O5/Al2O3 or P2O5/SiO2. South African Journal of Chemistry, 64, 120-126. [Link]

  • Blechschmidt, D. R., et al. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society. [Link]

  • Weires, A. G., et al. (2015). Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides. Chemical Science, 6(4), 2501-2505. [Link]

  • Seki, M., et al. (2023). Reduction of Diaryl Ketone 5b−e to Diarylmethane 1b−e with NaBH4/TiCl4. ResearchGate. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Wang, C., et al. (2011). An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols. Synthetic Communications, 41(13), 1891-1899. [Link]

  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ResearchGate. [Link]

  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PubMed. [Link]

  • Ichikawa, T., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Reaction Chemistry & Engineering, 6(10), 1779-1785. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. [Link]

  • Hudda, S., et al. (2024). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. Current Organocatalysis, 11(4), 279-300. [Link]

  • Hudda, S., et al. (2024). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. Bentham Science. [Link]

  • Saicic, R. N., & Cekovic, Z. (2000). Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with ethylene oxide. Tetrahedron Letters, 41(1), 1-4. [Link]

  • Cullinane, N. M., & Leyshon, D. M. (1954). Titanium tetrachloride as a catalyst in the Friedel–Crafts reaction. Part III. Alkylation. Journal of the Chemical Society, 2942. [Link]

  • Zhang, Y., et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. [Link]

  • Denmark, S. E. (n.d.). Advances in Stereoselective Friedel-Crafts Alkylation. Denmark Group. [Link]

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. [Link]

  • Singh, A., & Kumar, S. (2021). Benzylic Methylene Functionalizations of Diarylmethanes. Asian Journal of Organic Chemistry, 10(12), 3135-3153. [Link]

  • Silva, T., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Molecules, 28(1), 226. [Link]

  • Ramachandran, P. V., et al. (2022). TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane. Organic Chemistry Portal. [Link]

  • Soderberg, T. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Majumder, S., & Choudhury, S. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(23), 13794-13831. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

Sources

Application Notes & Protocols: Organolithium Reactions of (4-Bromo-5-chloro-2-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyfunctional aromatic molecules are critical scaffolds in medicinal chemistry and materials science. This guide provides an in-depth analysis of organolithium-mediated reactions on (4-Bromo-5-chloro-2-fluorophenyl)methanol and its derivatives. We explore the strategic considerations for achieving high chemoselectivity in a system with multiple reactive sites: three different halogens (F, Cl, Br), acidic C-H bonds, and a reactive hydroxyl group. This document details the theoretical underpinnings, practical considerations, and step-by-step protocols for performing selective lithium-halogen exchange, a powerful transformation for introducing molecular complexity.

Scientific Foundation & Strategic Considerations

Organolithium reagents like n-butyllithium (n-BuLi) are powerful tools in organic synthesis, acting as both potent bases and nucleophiles.[1][2][3] Their utility in the functionalization of halogenated aromatics is well-established, but achieving selectivity on a polysubstituted ring requires a nuanced understanding of the competing reaction pathways.

Competing Reaction Pathways

When treating a substrate like (4-Bromo-5-chloro-2-fluorophenyl)methanol with an organolithium reagent, several reactions can occur:

  • Acid-Base Reaction: The primary and most rapid reaction will be the deprotonation of the acidic benzylic alcohol proton (-CH₂OH ). This consumes one equivalent of the organolithium reagent to form a lithium alkoxide, rendering the intended C-C bond formation impossible.[4]

  • Lithium-Halogen Exchange: This reaction involves the replacement of a halogen atom with a lithium atom. The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F.[5][6] This kinetic preference is the cornerstone of achieving selectivity in polyhalogenated systems.

  • Directed ortho-Metalation (DoM): A Lewis basic group on the aromatic ring can coordinate the lithium cation, directing the organolithium base to deprotonate a nearby C-H bond.[7][8] In our substrate, the -CH₂OLi group (formed after initial deprotonation) could potentially direct metalation to the C-6 position.

For the target molecule, a successful strategy hinges on controlling these pathways to favor a single, desired outcome.

The Imperative of Hydroxyl Protection

To prevent the unproductive acid-base reaction, the hydroxyl group of the starting material must be protected.[9][10][11] An ideal protecting group (PG) must be:

  • Easy to install in high yield.

  • Stable to the strongly basic/nucleophilic conditions of the organolithium reaction.

  • Readily removable under conditions that do not affect the newly functionalized molecule.

Silyl ethers, such as t-butyldimethylsilyl (TBDMS) ether, are excellent candidates as they are robust towards organolithiums but can be cleanly removed with fluoride sources like tetra-n-butylammonium fluoride (TBAF).[4][12]

Achieving Chemoselectivity: Exploiting Halogen Reactivity

With the hydroxyl group protected, the dominant reaction pathway is determined by the relative rates of lithium-halogen exchange at C-Br vs. C-Cl and C-H deprotonation (DoM).

  • Lithium-Bromine Exchange: The C-Br bond is significantly more reactive towards organolithiums than the C-Cl or C-F bonds.[5] By using a less basic but still reactive organolithium like n-BuLi at very low temperatures (-78 °C), selective lithium-bromine exchange can be achieved with high fidelity.

  • Directed ortho-Metalation (DoM): To favor DoM at the C-6 position, a more basic and sterically hindered organolithium, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), would typically be required.[7][13][14] However, even under these conditions, the rapid rate of lithium-bromine exchange often outcompetes C-H deprotonation.

Therefore, the most reliable and predictable strategy for this substrate is to target the selective lithium-bromine exchange .

Reagent Selection and Safety

Comparison of Common Organolithium Reagents

The choice of organolithium reagent is critical for controlling the reaction outcome.

ReagentFormulaTypical BasicitySteric HindrancePrimary Use Case for this System
n-Butyllithium (n-BuLi)CH₃(CH₂)₃LiStrongLowRecommended: Selective Li-Br exchange.[2]
sec-Butyllithium (s-BuLi)CH₃CH₂CH(Li)CH₃StrongerModeratePotential for competing DoM, less selective.[13][14]
tert-Butyllithium (t-BuLi)(CH₃)₃CLiStrongestHighHigh reactivity may lead to side reactions, including deprotonation of THF.[15][16]
Lithium Diisopropylamide (LDA)[(CH₃)₂CH]₂NLiStrong (Hindered)HighPrimarily a non-nucleophilic base; less effective for Li-halogen exchange.[15][17]
Mandatory Safety Protocols

Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[18][19] They are also corrosive and react violently with water.[2][19] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and a face shield.[19] Double gloving with an inner nitrile glove and an outer neoprene or butyl rubber glove is recommended.[19][20][21]

  • Inert Atmosphere: All reactions must be conducted under an inert atmosphere (argon or nitrogen) using oven-dried glassware and anhydrous solvents.[1][18][22] A Schlenk line or a glovebox is required.[18][20]

  • Handling: Use gastight syringes with Luer lock fittings for transfers.[15] For volumes greater than 10-20 mL, the double-tipped needle (cannula) technique is safer.[18][21]

  • Emergency Preparedness: Never work alone.[19][21] Ensure a Class D or ABC dry powder fire extinguisher and a container of powdered lime or sand are within arm's reach to smother spills.[21] Know the location of the safety shower and eyewash station.[20]

  • Quenching: Excess reagents and reaction residues must be quenched carefully. Dilute with an inert solvent (e.g., heptane) and slowly add to a flask containing a proton source like isopropanol, ensuring the mixture is cooled in an ice bath.[22][23]

Experimental Protocols

The following protocols provide a framework for the protection of the starting material and subsequent selective lithium-bromine exchange.

Protocol 1: Protection of (4-Bromo-5-chloro-2-fluorophenyl)methanol

This protocol describes the formation of the t-butyldimethylsilyl (TBDMS) ether.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware under vacuum or in oven prep2 Dissolve alcohol and imidazole in anhydrous DCM prep1->prep2 react1 Cool solution to 0 °C (ice bath) prep2->react1 react2 Add TBDMS-Cl solution dropwise react1->react2 react3 Warm to RT and stir until completion (TLC) react2->react3 work1 Quench with sat. aq. NH4Cl react3->work1 work2 Extract with DCM work1->work2 work3 Dry organic layer (Na2SO4) work2->work3 work4 Purify by column chromatography work3->work4

Caption: Workflow for TBDMS protection of the alcohol.

Materials:

  • (4-Bromo-5-chloro-2-fluorophenyl)methanol

  • t-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To an oven-dried, round-bottom flask under an argon atmosphere, add (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 eq).

  • Add anhydrous DCM followed by imidazole (1.2 - 1.5 eq). Stir until all solids dissolve.

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve TBDMS-Cl (1.1 - 1.3 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected product, 1-((t-butyldimethylsilyloxy)methyl)-4-bromo-5-chloro-2-fluorobenzene .

Protocol 2: Selective Lithium-Bromine Exchange and Electrophilic Quench

This protocol details the formation of the aryl-lithium species and its subsequent reaction with a generic electrophile (e.g., N,N-dimethylformamide, DMF, to form an aldehyde).

Reaction Pathway Diagram:

G Start Protected Substrate Intermediate Aryl-Lithium Intermediate Start->Intermediate  n-BuLi, THF  -78 °C, 1 hr   Product Functionalized Product Intermediate->Product  1. Electrophile (E+)  2. Aqueous Workup  

Caption: Pathway for Li-Br exchange and functionalization.

Materials:

  • Protected substrate from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., anhydrous DMF)

  • Dry ice / acetone bath

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.[23] Place the flask in a secondary container.[22]

  • Charging the Flask: Add the protected substrate (1.0 eq) to the flask and purge with inert gas. Add anhydrous THF via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[1][23] Ensure the internal temperature is stable before proceeding.

  • Addition of n-BuLi: Using a dry, gas-tight syringe, slowly add n-BuLi solution (1.05 - 1.1 eq) dropwise over 20-30 minutes, keeping the internal temperature below -70 °C.[1] A color change may be observed.

  • Exchange Reaction: Stir the mixture at -78 °C for 1 hour to ensure complete lithium-bromine exchange.

  • Electrophilic Quench: Add the chosen electrophile (e.g., anhydrous DMF, 1.2 eq) dropwise via syringe, again maintaining the temperature at -78 °C.

  • Warming: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1] Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, concentrate, and purify the product by flash column chromatography.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
No reaction / Low conversion Inactive n-BuLi (degraded).Titrate the n-BuLi solution before use. Use a fresh bottle.
Wet glassware or solvents.Ensure all glassware is rigorously dried and solvents are anhydrous.
Mixture of products (e.g., from Li-Cl exchange or deprotonation) Reaction temperature too high.Maintain strict temperature control at -78 °C during addition and reaction.
Incorrect organolithium reagent used (s-BuLi or t-BuLi).Use n-BuLi for selective Li-Br exchange.
Starting material recovered after quench Insufficient n-BuLi added.Use a slight excess (1.05-1.1 eq) of freshly titrated n-BuLi.
Formation of butyl-adduct Reaction with the electrophile is slow; butyl-lithium reacts instead.This is a known side reaction, especially with certain electrophiles. Ensure rapid mixing upon electrophile addition at low temperature.

Conclusion

The functionalization of (4-Bromo-5-chloro-2-fluorophenyl)methanol derivatives via organolithium chemistry is a highly effective method for generating complex, polysubstituted aromatic building blocks. Success hinges on a strategic approach that prioritizes the protection of the acidic hydroxyl group, followed by the exploitation of the inherent reactivity difference between the various halogens. By employing n-butyllithium at cryogenic temperatures, researchers can achieve highly chemoselective lithium-bromine exchange, opening a reliable pathway to novel compounds for drug discovery and materials science. Strict adherence to anhydrous techniques and safety protocols is paramount for the successful and safe execution of these powerful transformations.

References

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). Available at: [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). Available at: [Link]

  • Pyrophoric Organolithium Reagents Standard Operating Procedure. NJIT. Available at: [Link]

  • Protecting Alcohols from Organometallics. Pearson. Available at: [Link]

  • Video: Protection of Alcohols. (2023). JoVE. Available at: [Link]

  • Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]

  • Protection of alcohols. Khan Academy. Available at: [Link]

  • Alcohol Protecting Groups. Organic Chemistry Tutor. Available at: [Link]

  • Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. Available at: [Link]

  • Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? Reddit. Available at: [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Organometallics, 35(22), 3754–3757. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Organolithium reagent. Wikipedia. Available at: [Link]

  • Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Reddit. Available at: [Link]

  • n-Butyllithium. Wikipedia. Available at: [Link]

  • Organolithium Reagents. Chem-Station Int. Ed. Available at: [Link]

  • Organolithium Reagents. University of Wisconsin-Madison. Available at: [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting, Princeton University. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reactions of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Overview

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a highly functionalized, polyhalogenated building block frequently utilized in pharmaceutical synthesis and drug discovery. Its unique substitution pattern—a benzylic alcohol paired with three distinct halogens (F, Cl, Br)—offers a versatile scaffold for orthogonal functionalization. However, this dense array of reactive sites often leads to chemoselectivity issues and side product formation during standard transformations such as cross-coupling, oxidation, and benzylic activation.

This guide provides mechanistic insights and self-validating protocols to troubleshoot these common experimental bottlenecks.

Chemoselective Cross-Coupling (Suzuki-Miyaura)

FAQ: Why am I observing coupling at the chlorine position or protodehalogenation instead of the desired bromine substitution?

Causality & Expert Insight: In palladium-catalyzed cross-coupling reactions, the fundamental mechanism dictates that oxidative addition occurs preferentially at the weakest carbon-halogen bond (C-Br > C-Cl > C-F) 1. However, in (4-Bromo-5-chloro-2-fluorophenyl)methanol, the highly electron-withdrawing nature of the adjacent fluorine and chlorine atoms decreases the electron density of the aromatic ring 2. This activation makes the C-Cl bond unusually susceptible to oxidative addition.

If you employ highly active, electron-rich phosphine ligands (e.g., XPhos, SPhos) or elevated temperatures, the palladium(0) species can insert into the C-Cl bond after the C-Br bond has reacted, or even competitively, leading to over-coupling or incorrect regioselectivity 3. Furthermore, protodehalogenation (replacement of Br or Cl with H) is a common side reaction exacerbated by the presence of protic solvents (like water or ethanol) and prolonged heating, where the aryl-palladium intermediate undergoes protonolysis instead of transmetalation.

Quantitative Data: Catalyst Influence on Chemoselectivity

Catalyst SystemLigandTemp (°C)SolventDesired (C-Br Coupling)Side Product (C-Cl Coupling)Protodehalogenation
Pd(PPh3)4 (5 mol%)PPh380Toluene/H2O> 85% < 5%< 5%
Pd2(dba)3 (2 mol%)XPhos100Dioxane/H2O60% 25%10%
Pd(dppf)Cl2 (5 mol%)dppf90THF/H2O75% 15%5%
Pd(OAc)2 (2 mol%)P(t-Bu)380Toluene40% 45%10%

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

  • Preparation: In an oven-dried Schlenk flask, combine (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 equiv), the aryl boronic acid (1.05 equiv - keep stoichiometry tight to prevent over-coupling), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). The use of a less electron-rich ligand like triphenylphosphine is critical to throttle the catalyst's reactivity, preventing C-Cl insertion.

  • Solvent Degassing: Add a mixture of Toluene/H2O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. Oxygen promotes homocoupling, while excess water drives protodehalogenation.

  • Reaction: Heat to 80°C under an argon atmosphere for 12 hours. Monitor strictly by LC-MS.

  • Validation: The reaction is self-validating if the LC-MS shows the disappearance of the starting material mass (M) and the appearance of the product mass (M - 79 + Aryl) with the isotopic signature of a single chlorine atom (3:1 ratio for M:M+2) retained. Loss of the chlorine isotopic pattern indicates over-reaction.

Oxidation of the Hydroxymethyl Group

FAQ: During oxidation to the corresponding aldehyde, why do I see significant over-oxidation to the carboxylic acid or self-etherification?

Causality & Expert Insight: The oxidation of the benzylic alcohol to 4-bromo-5-chloro-2-fluorobenzaldehyde is complicated by the electron-withdrawing halogens. These halogens make the resulting aldehyde highly electrophilic. In the presence of trace water (common in oxidations like TEMPO/bleach or poorly dried MnO2), the aldehyde rapidly forms a gem-diol (hydrate). This hydrate is subsequently oxidized to the carboxylic acid. Alternatively, under acidic conditions, unreacted benzylic alcohol can attack the activated benzylic position of another molecule, forming a dibenzyl ether side product.

Self-Validating Protocol: Anhydrous Swern Oxidation

  • Setup: Purge a dry flask with argon. Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 equiv). Cool to -78°C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (2.4 equiv) in DCM. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Slowly add a solution of (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 equiv) in DCM. Stir for 30 minutes at -78°C.

  • Base Addition: Add triethylamine (5.0 equiv) dropwise. The solution will turn cloudy. Allow it to warm to room temperature over 1 hour.

  • Validation: Quench with water and extract. The absence of a broad O-H stretch in the IR spectrum (3200-3400 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) confirms aldehyde formation without over-oxidation.

Benzylic Halogenation

FAQ: When converting the alcohol to a benzyl halide using PBr3 or SOCl2, I observe dimerization and ether side products. How can this be minimized?

Causality & Expert Insight: Conversion of the benzylic alcohol to a halide proceeds via a highly reactive benzylic intermediate. Because the ring is deactivated by the halogens, SN2 displacement by the incoming halide (Cl⁻ or Br⁻) can be sluggish. This increased lifetime of the activated intermediate allows unreacted starting alcohol to act as a nucleophile, resulting in dibenzyl ether formation.

Protocol Adjustment: To suppress ether formation, the reaction must be run under high dilution. The halogenating agent (e.g., SOCl2) should be used in excess and added to the alcohol (reverse addition) at 0°C to ensure the alcohol is never in excess relative to the activated intermediate.

Visualizations

G Core (4-Bromo-5-chloro- 2-fluorophenyl)methanol CC_Rxn Suzuki Coupling (Pd Catalyst) Core->CC_Rxn Aryl functionalization Ox_Rxn Oxidation (MnO2 or Swern) Core->Ox_Rxn Benzylic oxidation Hal_Rxn Halogenation (SOCl2 / PBr3) Core->Hal_Rxn OH Activation CC_Des Desired: C-Br Coupling CC_Rxn->CC_Des High Chemoselectivity CC_Side1 Side Product: C-Cl Coupling CC_Rxn->CC_Side1 Over-reactive Catalyst CC_Side2 Side Product: Protodehalogenation CC_Rxn->CC_Side2 Protic Solvents/Base Ox_Des Desired: Aldehyde Ox_Rxn->Ox_Des Anhydrous conditions Ox_Side Side Product: Carboxylic Acid Ox_Rxn->Ox_Side Trace Water (Hydrate) Hal_Des Desired: Benzyl Halide Hal_Rxn->Hal_Des Controlled Temp Hal_Side Side Product: Dibenzyl Ether Hal_Rxn->Hal_Side Excess Alcohol

Reaction pathways and side product formation for (4-Bromo-5-chloro-2-fluorophenyl)methanol.

Workflow Start Analyze Crude Reaction (LC-MS / NMR) Check1 Is C-Cl coupling observed? Start->Check1 Fix1 Action: Switch to less electron-rich ligand (e.g., PPh3) & lower temp Check1->Fix1 Yes Check2 Is protodehalogenation > 5%? Check1->Check2 No Fix1->Start Fix2 Action: Use anhydrous base (K3PO4) and degas solvents thoroughly Check2->Fix2 Yes Check3 Is unreacted starting material present? Check2->Check3 No Fix2->Start Fix3 Action: Check catalyst loading and boronic acid stoichiometry Check3->Fix3 Yes Success Proceed to Isolation & Purification Check3->Success No Fix3->Start

Systematic troubleshooting workflow for cross-coupling side products.

References

  • Cross-Coupling Reactions Guide Source: Journal of Medicinal Chemistry and Clinical Therapeutics (JMCCT) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: ResearchGate URL:[Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Reaction Optimization for (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is dedicated to the synthesis and scale-up optimization of (4-Bromo-5-chloro-2-fluorophenyl)methanol (CAS: 1601858-71-2)[1]. As a multi-halogenated building block, this molecule is highly valued in drug discovery for modulating lipophilicity and metabolic stability.

However, synthesizing this compound via the reduction of its corresponding aldehyde or carboxylic acid presents significant chemoselectivity challenges. The dense array of halogens (F, Cl, Br) on a single aromatic ring makes the molecule highly susceptible to side reactions, particularly hydrodehalogenation. This guide provides field-proven, mechanistically grounded solutions to the most common issues encountered during its synthesis.

Troubleshooting Guides & FAQs

Q1: I am observing significant debromination (loss of the bromine atom) when reducing 4-bromo-5-chloro-2-fluorobenzaldehyde. How can I suppress this side reaction?

The Causality: The carbon-halogen bond strength decreases significantly down the periodic table (C-F > C-Cl > C-Br). The presence of multiple electron-withdrawing halogens on the benzene ring lowers the LUMO of the aromatic system, making the C-Br bond exceptionally weak and susceptible to oxidative addition by transition metals or single-electron transfer (SET). If you are using catalytic hydrogenation (e.g., Pd/C and H₂) or harsh hydride donors (e.g., LiAlH₄ at elevated temperatures), the catalyst will readily cleave the C-Br bond, leading to hydrodehalogenation before or alongside the reduction of the carbonyl group[2].

The Solution: You must switch to a reducing agent that operates via a strictly two-electron nucleophilic addition mechanism. Sodium Borohydride (NaBH₄) in a mixed solvent system (THF/MeOH) at 0 °C is the gold standard here. NaBH₄ is a mild, chemoselective hydride donor that will rapidly reduce the aldehyde to the primary alcohol without breaking the delicate C-Br or C-Cl bonds.

Q2: My reduction of 4-bromo-5-chloro-2-fluorobenzoic acid using Borane-THF (BH₃·THF) is stalling at ~50% conversion. What is the root cause?

The Causality: Carboxylic acids are typically reduced by Borane (BH₃) because BH₃ is a Lewis acid that coordinates to the electron-rich carbonyl oxygen, activating it for intramolecular hydride transfer. However, in 4-bromo-5-chloro-2-fluorobenzoic acid, the strong inductive electron-withdrawing effect of the three halogens pulls electron density away from the carboxylate group. This drastically reduces the nucleophilicity of the carbonyl oxygen, weakening its ability to coordinate with BH₃ and resulting in sluggish, incomplete reactions.

The Solution: Bypass the direct borane reduction by utilizing a two-step "Activation-Reduction" sequence[3]. Convert the unreactive carboxylic acid into a highly electrophilic mixed anhydride (using isobutyl chloroformate), which can then be rapidly and quantitatively reduced by NaBH₄ at 0 °C. This method guarantees full conversion while preserving the halogenated ring.

Q3: How do I scale up the aldehyde reduction safely while maintaining exotherm control and preventing the starting material from precipitating?

The Causality: The reduction of aldehydes with NaBH₄ is highly exothermic. Furthermore, heavily halogenated aromatic rings exhibit poor solubility in cold, polar protic solvents like pure methanol, causing the starting material to crash out and stalling the reaction until it warms up (which risks a thermal runaway).

The Solution: Employ a co-solvent strategy (THF:MeOH at a 3:1 to 5:1 ratio) . Tetrahydrofuran (THF) provides excellent solubility for the halogenated starting material, while Methanol (MeOH) acts as a crucial protic shuttle, hydrogen-bonding to the carbonyl oxygen and accelerating the hydride transfer. Implement a slow, portion-wise addition of solid NaBH₄ (or a continuous flow setup for >1 kg scale) while maintaining the internal jacket temperature below 10 °C.

Quantitative Data: Reagent Comparison

The following table summarizes the chemoselectivity and conversion metrics when reducing 4-bromo-5-chloro-2-fluorobenzaldehyde (Aldehyde) or 4-bromo-5-chloro-2-fluorobenzoic acid (Acid) under various conditions.

Reducing Agent / ConditionsSubstrateConversion (%)Target Alcohol Yield (%)Debrominated Impurity (%)Recommendation
Pd/C, H₂ (1 atm), MeOH Aldehyde>99%< 10%> 85%❌ Avoid (Severe dehalogenation)
LiAlH₄, THF, Reflux Acid>99%45%30%❌ Avoid (Harsh, poor selectivity)
BH₃·THF, THF, 25 °C Acid~50%48%< 1%⚠️ Incomplete conversion
IBCF Activation + NaBH₄ Acid>99%92% < 1%Optimal for Acid precursor
NaBH₄, THF/MeOH, 0 °C Aldehyde>99%96% < 0.5%Optimal for Aldehyde precursor

Reaction Pathway Visualization

The following diagram illustrates the critical mechanistic divergence between chemoselective reduction and undesired hydrodehalogenation.

ReactionOptimization Aldehyde 4-Bromo-5-chloro- 2-fluorobenzaldehyde NaBH4 NaBH4 / THF-MeOH (Chemoselective) Aldehyde->NaBH4 PdC Pd/C + H2 or Harsh Hydrides Aldehyde->PdC Acid 4-Bromo-5-chloro- 2-fluorobenzoic acid Activation Mixed Anhydride Activation + NaBH4 Acid->Activation Target (4-Bromo-5-chloro- 2-fluorophenyl)methanol (Target Product) NaBH4->Target High Yield (2-e- transfer) Activation->Target Optimized Conversion SideProduct Debrominated / Dechlorinated Impurities PdC->SideProduct Hydrodehalogenation (Oxidative Addition)

Reaction pathways for synthesizing (4-Bromo-5-chloro-2-fluorophenyl)methanol.

Experimental Protocols

Protocol A: Chemoselective Reduction of the Aldehyde

This is a self-validating protocol; the use of THF ensures complete dissolution, preventing unreacted starting material from skewing yield calculations.

  • Preparation: Charge a clean, dry, nitrogen-flushed reactor with 4-bromo-5-chloro-2-fluorobenzaldehyde (1.0 equiv) and anhydrous THF (5 volumes). Stir until complete dissolution is achieved.

  • Co-solvent Addition: Add Methanol (1.5 volumes) to the reactor. Cool the internal temperature of the mixture to 0 °C using an ice/brine bath.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise over 30 to 45 minutes. Critical Step: Monitor the internal thermocouple to ensure the temperature does not exceed 10 °C during the addition to prevent solvent boil-off and impurity formation.

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to naturally warm to room temperature. Monitor via HPLC or TLC until the starting material is consumed (>99% conversion).

  • Workup: Quench the reaction carefully by dropwise addition of saturated aqueous NH₄Cl (3 volumes) to safely neutralize excess hydride.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the target benzyl alcohol as a white to off-white solid.

Protocol B: Two-Step Activation-Reduction of the Carboxylic Acid

Use this protocol when starting from the benzoic acid to bypass the poor reactivity of borane reagents.

  • Activation: Dissolve 4-bromo-5-chloro-2-fluorobenzoic acid (1.0 equiv) in anhydrous THF (8 volumes) under nitrogen and cool to -10 °C.

  • Anhydride Formation: Add N-Methylmorpholine (NMM, 1.2 equiv) in one portion, followed by the dropwise addition of Isobutyl Chloroformate (IBCF, 1.1 equiv). Stir for 30 minutes at -10 °C. A white precipitate (NMM·HCl) will form immediately.

  • Filtration: Rapidly filter the precipitated salts under an inert atmosphere and wash the filter cake with a small amount of cold THF. Return the filtrate to a clean reactor cooled to 0 °C.

  • Reduction: Prepare a concentrated solution of NaBH₄ (2.0 equiv) in a minimal amount of cold water/methanol (1:1). Add this solution dropwise to the mixed anhydride filtrate at 0 °C.

  • Workup: Stir for 1 hour at 0 °C. Quench carefully with 1M HCl (to pH ~3) to destroy unreacted anhydride and hydride. Extract with Ethyl Acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to isolate the product.

References

  • BLD Pharm. 1349708-91-3 | 4-Bromo-5-chloro-2-fluorobenzoic acid & Derivatives (CAS: 1601858-71-2).
  • Common Organic Chemistry. Acid to Alcohol - Common Conditions (Activation & NaBH4 Reduction).
  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.

Sources

Preventing peroxide formation in solvents for (4-Bromo-5-chloro-2-fluorophenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Management & Peroxide Prevention for (4-Bromo-5-chloro-2-fluorophenyl)methanol Workflows

Overview: When synthesizing or functionalizing (4-Bromo-5-chloro-2-fluorophenyl)methanol—a highly versatile halogenated intermediate in drug development—researchers frequently rely on ethereal solvents like tetrahydrofuran (THF), diethyl ether, diisopropyl ether, or 1,4-dioxane. These solvents are essential for generating Grignard reagents, performing lithiation on the brominated/chlorinated positions, or conducting palladium-catalyzed cross-couplings. However, these solvents are highly susceptible to autoxidation, forming explosive and reaction-quenching peroxides[1]. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure safety and reaction fidelity.

Mechanistic Insights: The Causality of Peroxide Formation

Ethereal solvents react with atmospheric oxygen via a radical chain mechanism. Light or heat initiates the homolytic cleavage of a C-H bond adjacent to the ether oxygen, forming a carbon-centered radical. This radical rapidly reacts with O₂ to form a hydroperoxy radical, which abstracts a hydrogen from another solvent molecule, propagating the chain and accumulating hydroperoxides[1].

In reactions involving (4-Bromo-5-chloro-2-fluorophenyl)methanol, these hydroperoxides are disastrous. They aggressively oxidize sensitive palladium catalysts, quench organolithium intermediates, and can detonate violently during concentration or distillation steps[2][3].

Autoxidation Start Ether Solvent + O2 Initiation Initiation (hv, Δ) Radical Formation Start->Initiation Propagation Propagation Hydroperoxide Accumulation Initiation->Propagation O2 Inhibition Inhibitor (BHT) Radical Quenching Initiation->Inhibition Intercepts Danger Polymeric Peroxides (Explosion Hazard) Propagation->Danger Concentration Inhibition->Start Prevents

Autoxidation radical chain mechanism and BHT inhibition logic.

Troubleshooting & FAQs

Q1: My cross-coupling reactions with (4-Bromo-5-chloro-2-fluorophenyl)methanol are failing with low yields. Could my THF be the issue? A: Yes. If your THF is uninhibited and has been opened for more than a few days without an inert gas purge, hydroperoxides have likely formed[4]. Peroxides oxidize phosphine ligands (e.g., converting PPh₃ to OPPh₃) and deactivate palladium catalysts. Furthermore, if you are performing a halogen-metal exchange on the bromo- or chloro- position of (4-Bromo-5-chloro-2-fluorophenyl)methanol, peroxides will instantly protonate or oxidize the organometallic intermediate. Always test your solvent before use.

Q2: How does BHT (Butylated hydroxytoluene) prevent peroxide formation, and will it interfere with my synthesis? A: BHT acts as a radical scavenger. It donates a hydrogen atom to the peroxy radical, converting it to a stable hydroperoxide while the BHT itself becomes a stable, sterically hindered phenoxy radical that cannot propagate the chain[5]. For most (4-Bromo-5-chloro-2-fluorophenyl)methanol reactions, the trace amount of BHT (typically 250 ppm) does not interfere. However, if your reaction involves sensitive radical initiators or if you are isolating the product via crystallization where BHT might co-precipitate, you must remove the BHT prior to the reaction by passing the solvent through basic alumina[4].

Q3: I found white, crusty crystals around the cap of my 1,4-dioxane bottle. How should I proceed? A: Do not touch or attempt to open the bottle. Solid crystals around the cap or phase separations in the liquid indicate the presence of highly shock-sensitive polymeric peroxides[2][6]. The friction from twisting the cap can provide enough energy to detonate the crystals. Immediately evacuate the immediate area, leave the container exactly where it is, and contact your Environmental Health & Safety (EHS) office for high-hazard disposal[3].

Q4: What are the acceptable limits for peroxides in solvents? A: The acceptable limit depends on the operation being performed. Below is a standardized action matrix for peroxide concentrations[2][7][8]:

Peroxide Concentration (ppm)Hazard LevelRequired Action / Protocol
< 25 ppm LowSafe for general use, extractions, and standard reactions.
25 – 100 ppm ModerateDo not distill or concentrate. Purify via alumina column before use.
> 100 ppm HighAvoid handling. Do not attempt purification. Contact EHS for disposal.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in your synthetic workflows, integrate these self-validating protocols into your daily laboratory routine. A self-validating system means the output of the purification step is immediately verified by the testing step.

Protocol A: Quantitative Peroxide Testing (Iodometric Strip Method) Purpose: To empirically determine the peroxide concentration in ethereal solvents before utilizing them in (4-Bromo-5-chloro-2-fluorophenyl)methanol reactions.

  • Preparation: Ensure you are working in a certified fume hood behind a blast shield if the solvent age is unknown. Wear appropriate PPE (flame-retardant lab coat, safety goggles, gloves)[2].

  • Sampling: Dip a quantitative peroxide test strip (e.g., Quantofix, validated for organic solvents) into the solvent for 1 second[3].

  • Incubation: Shake off excess solvent and wait exactly 15 seconds (or as specified by the manufacturer).

  • Validation: Compare the color change of the reactive pad to the color scale provided on the tube.

  • Documentation: Record the date, ppm level, and your initials directly on the solvent bottle's tracking label[2].

Protocol B: Peroxide Removal via Basic Alumina Column Purpose: To actively remove hydroperoxides and BHT inhibitors from solvents like THF or diethyl ether immediately prior to sensitive organometallic steps. Note: This procedure is only safe for solvents testing between 25-100 ppm. Do not attempt on solvents >100 ppm[4][8].

  • Column Preparation: Pack a 2 x 33 cm glass chromatography column with 80 g of 80-mesh basic activated alumina (Brockmann Grade I)[4].

  • Elution: Pass up to 1 Liter of the peroxidized solvent through the column under gravity or slight positive nitrogen pressure. The basic alumina decomposes the hydroperoxides and strongly adsorbs BHT[4].

  • System Validation: Immediately re-test the eluted solvent using Protocol A. The reading must be < 1 ppm.

  • Usage: Use the purified solvent immediately. Uninhibited, peroxide-free solvents will begin forming peroxides again within 24 hours if exposed to air[4].

  • Disposal: Slurry the used, wet alumina with a dilute acidic solution of ferrous sulfate to destroy any residual absorbed peroxides before discarding as solid hazardous waste[4].

Workflow Start Ethereal Solvent (THF, Ether, Dioxane) Test Protocol A: Peroxide Test Strip Start->Test Safe < 25 ppm Proceed with Synthesis Test->Safe Low Purify 25 - 100 ppm Protocol B: Alumina Column Test->Purify Moderate Dispose > 100 ppm Contact EHS for Disposal Test->Dispose High ReTest Re-Test Eluent (Must be < 1 ppm) Purify->ReTest ReTest->Safe Pass

Decision matrix and self-validating workflow for solvent peroxide management.

References

  • Title: Peroxide Forming Chemicals | Environmental Health & Safety (EHS) Source: utexas.edu URL: [Link]

  • Title: Peroxide Forming Chemicals | Institutional Risk & Safety Source: utdallas.edu URL: [Link]

  • Title: General categories of compounds known to auto-oxidize to form peroxides Source: uwyo.edu URL: [Link]

  • Title: Safe Handling of Peroxide-Formers (PFs) - Environment, Health & Safety Source: wisc.edu URL: [Link]

  • Title: Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds Source: unc.edu URL: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the scale-up of this critical pharmaceutical intermediate.[1][2] Our focus is on providing practical, field-proven insights to ensure the safety, efficiency, and reproducibility of your synthesis from the lab bench to pilot plant and beyond.

Section 1: Foundational Synthetic Strategies and Core Challenges

The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanol is a cornerstone for the development of various pharmaceutical compounds.[2] The most prevalent synthetic route involves the reduction of the corresponding benzaldehyde, 4-Bromo-5-chloro-2-fluorobenzaldehyde. While straightforward at the laboratory scale, scaling up this process introduces significant hurdles that can impact yield, purity, and safety.

Primary Synthetic Route: Reduction of 4-Bromo-5-chloro-2-fluorobenzaldehyde

The reduction of the aldehyde to the primary alcohol is the most common and direct method.

Reaction Scheme:

Commonly used reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][4][5] While both are effective, NaBH₄ is generally preferred for large-scale operations due to its milder reactivity and better safety profile.[6]

Alternative Synthetic Route: Grignard Reaction

For the synthesis of derivatives, a Grignard reaction can be employed, where a suitable Grignard reagent is reacted with 4-Bromo-5-chloro-2-fluorobenzaldehyde.

Reaction Scheme:

This route is highly versatile but introduces significant scale-up challenges due to the exothermic nature of Grignard reactions.[7]

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Reduction of 4-Bromo-5-chloro-2-fluorobenzaldehyde

Q1: My reaction yield has dropped significantly after scaling up from a 1L to a 20L reactor. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors that are less pronounced at a smaller scale.[8]

  • Inefficient Mixing and Mass Transfer: What is readily mixed with a magnetic stir bar in a small flask may be inadequately agitated in a large reactor. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. If the reaction is exothermic, poor heat control can lead to the formation of byproducts.

  • Impurity Amplification: Minor impurities in the starting materials or solvents can have a magnified effect at a larger scale, potentially inhibiting the reaction or leading to the formation of new impurities.

Troubleshooting Steps:

  • Optimize Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer and impeller design for the vessel geometry.

  • Enhance Heat Transfer: Utilize a jacketed reactor with a reliable temperature control unit.

  • Analyze Starting Materials: Perform thorough quality control on all raw materials before use.

Q2: I am observing the formation of an unknown impurity during the reduction. What could it be and how can I prevent it?

A2: The formation of new impurities during scale-up is often related to extended reaction times or temperature excursions.

  • Over-reduction: While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially lead to the reduction of the aromatic ring or dehalogenation.

  • Cannizzaro Reaction: If the reaction is run under basic conditions and the aldehyde is not fully consumed, a disproportionation reaction can occur, yielding the corresponding carboxylic acid and the desired alcohol.[5]

  • Side reactions with solvent: At elevated temperatures, the solvent may participate in side reactions.

Preventative Measures:

  • Controlled Reagent Addition: Add the reducing agent portion-wise or as a solution to maintain better temperature control.

  • Reaction Monitoring: Utilize in-situ monitoring techniques like FTIR or Raman spectroscopy to track the consumption of the starting material and the formation of the product in real-time.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

Q3: The work-up of my large-scale reaction is proving difficult, with the formation of a stable emulsion. How can I resolve this?

A3: Emulsion formation during aqueous work-up is a frequent challenge in large-scale synthesis.

  • Causes: This is often due to the presence of partially soluble byproducts or unreacted starting materials acting as surfactants.

  • Solutions:

    • Addition of Brine: Adding a saturated sodium chloride solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

    • Solvent Selection: Experiment with different organic solvents for extraction.

    • Filtration: Filtering the mixture through a pad of celite can sometimes help to break up the emulsion.

Grignard Reaction for Derivative Synthesis

Q1: My Grignard reaction is not initiating at a larger scale. What can I do?

A1: Grignard reaction initiation can be notoriously difficult, especially at scale.

  • Magnesium Activation: The surface of the magnesium turnings can become passivated with a layer of magnesium oxide. Ensure the magnesium is fresh and activated. Methods for activation include:

    • Gentle heating under vacuum.

    • Addition of a small crystal of iodine.

    • Using a small amount of 1,2-dibromoethane.

  • Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.

Q2: I am experiencing a runaway reaction during the addition of the aldehyde to my Grignard reagent. How can I improve safety and control?

A2: Runaway reactions are a significant safety hazard in Grignard synthesis.[7]

  • Slow Addition: Add the aldehyde solution slowly and sub-surface to ensure rapid mixing and heat dissipation.

  • Cooling Capacity: Ensure your reactor's cooling system is capable of handling the heat generated by the reaction.

  • Dilution: Running the reaction at a lower concentration can help to moderate the reaction rate.

  • Real-time Monitoring: Use a temperature probe to monitor the internal reaction temperature and have a quench solution readily available in case of a thermal runaway.

Purification and Isolation

Q1: I am having trouble crystallizing the (4-Bromo-5-chloro-2-fluorophenyl)methanol at a large scale. It keeps "oiling out". What are the potential causes and solutions?

A3: "Oiling out" during crystallization is a common problem when scaling up, where the compound separates as a liquid rather than a solid.

  • Supersaturation: The solution may be too concentrated, leading to rapid nucleation and the formation of an oil.

  • Impurities: The presence of impurities can inhibit crystal growth and promote oiling out.

  • Cooling Rate: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

Troubleshooting Crystallization:

ParameterRecommendationRationale
Solvent System Use a binary solvent system (a good solvent and an anti-solvent).This allows for finer control over the solubility and can promote crystallization.
Seeding Add a small amount of pure crystalline product to the solution.This provides a template for crystal growth and can prevent oiling out.
Cooling Profile Implement a slow, controlled cooling profile.This allows for the gradual formation of well-defined crystals.
Agitation Use gentle, consistent agitation.This promotes uniform crystal growth and prevents the formation of large agglomerates.

Q2: How can I ensure the polymorphic form of my final product is consistent between batches?

A2: Controlling polymorphism is critical in pharmaceutical manufacturing as different crystal forms can have different physical properties, such as solubility and bioavailability.

  • Consistent Crystallization Protocol: Strictly adhere to a validated crystallization protocol, including solvent system, temperature profile, and agitation rate.

  • Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the crystal form of each batch.

Section 3: Process Analytical Technology (PAT) for Robust Scale-Up

Implementing Process Analytical Technology (PAT) is crucial for understanding and controlling the synthesis process in real-time, which is essential for successful scale-up.

Key PAT Tools
  • In-situ FTIR/Raman Spectroscopy: Provides real-time information on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints.

  • Automated Sampling and HPLC: Allows for the automated withdrawal of reaction samples for offline analysis, providing detailed information on the impurity profile.

  • Calorimetry: Measures the heat flow of the reaction, providing critical data for safety assessment and ensuring adequate cooling capacity during scale-up.

Workflow for PAT Implementation

Scale_Up_Challenges cluster_Inputs Inputs & Conditions cluster_Process Process Parameters cluster_Outputs Outputs & Outcomes RawMaterials Raw Material Quality Purity Purity RawMaterials->Purity Solvent Solvent Choice Yield Yield Solvent->Yield ReactionConditions Reaction Conditions (Temp, Time) ReactionConditions->Yield ReactionConditions->Purity Safety Safety (Runaway Risk) ReactionConditions->Safety Mixing Mixing & Agitation Mixing->Yield Mixing->Purity HeatTransfer Heat Transfer HeatTransfer->Purity HeatTransfer->Safety AdditionRate Reagent Addition Rate AdditionRate->HeatTransfer AdditionRate->Safety CycleTime Cycle Time Yield->CycleTime Purity->CycleTime

Caption: Interdependencies of key factors in process scale-up.

References

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • ACS Publications. (2018, August 6).
  • ACS.
  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023, January 13).
  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15).
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2026, January 29).
  • Superior (4-Bromo-2-Chloro-5-Fluorophenyl)methanol Formula.
  • Benchchem.
  • Royal Society of Chemistry.
  • 25. The Grignard Reaction.
  • Jasperse, J. Grignard Reaction.
  • Achmem. (4-Bromo-2-chloro-5-fluorophenyl)methanol.
  • Grignard Reactions Go Greener with Continuous Processing.
  • ACS.org. A Quick Guide to Reductions in Organic Chemistry.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Chemistry Steps. Reduction of Aldehydes and Ketones.
  • Clark, J. (2015, November 15). reduction of aldehydes and ketones. Chemguide.
  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • SynThink. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8.
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2025, January 6).
  • Taylor & Francis eBooks.
  • Avantor. (4-Bromo-5-chloro-2-fluorophenyl)(phenyl)methanol ≥95%.
  • Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • YouTube. (2023, February 12). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|.
  • Google Patents.
  • Britannica. (2026, February 20).
  • PMC. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
  • MDPI. (2021, May 15).
  • Organic Chemistry Portal.
  • Benchchem. A Comparative Guide to the Synthesis of (2-Bromo-6-fluorophenyl)
  • Benchchem. challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
  • PMC. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Selection and justification of regulatory starting m
  • IPQpubs. (2014, September 16). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
  • Scientific Update - UK. (2024, February 19). A Dangerous Bromance.
  • Sigma-Aldrich. (4-Bromo-2-chlorophenyl)methanol | 185315-48-4.
  • Veeprho. (5-bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol.
  • PMC.
  • eScholarship. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • ResearchGate.

Sources

Interpreting unexpected peaks in the NMR spectrum of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting Unexpected Peaks in the NMR Spectrum of (4-Bromo-5-chloro-2-fluorophenyl)methanol Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Analytical Support Center. This guide is designed to help you troubleshoot and interpret the nuclear magnetic resonance (NMR) spectra of (4-Bromo-5-chloro-2-fluorophenyl)methanol .

Fluorinated aromatic compounds are notorious for generating "unexpected" peaks that frequently confuse automated peak-picking algorithms and lead researchers to suspect sample degradation or synthesis failure. Because Fluorine-19 ( 19F ) is a spin-½ nucleus with 100% natural abundance, it actively couples with both 1H and 13C nuclei across multiple bonds [1]. This guide will explain the causality behind these spectral features and provide self-validating experimental protocols to confirm your structure.

Diagnostic Dashboard: Expected vs. Observed Data

Before assuming your sample is impure, compare your spectra against the quantitative heteronuclear coupling data summarized below.

Table 1: 1H NMR Diagnostic Data

In a standard 1H NMR spectrum, the aromatic protons (H3 and H6) are para to each other ( 4JHH​≈0 Hz ). Naively, one expects two singlets. However, coupling to 19F alters this significantly [2].

Proton EnvironmentPositionExpected MultiplicityCoupling Constant ( J )Mechanistic Cause of Splitting
-CH₂- AliphaticDoublet (or dd) 4JHF​≈1−3 Hz Long-range 4-bond coupling to 19F
H3 AromaticDoublet 3JHF​≈8−10 Hz Ortho coupling to 19F
H6 AromaticDoublet 4JHF​≈4−6 Hz Meta coupling to 19F
-OH HydroxylBroad Singlet / TripletVariableExchangeable; may couple to adjacent CH₂
Note: If the -OH proton is not exchanging rapidly, the CH₂ will appear as a doublet of doublets (dd) due to simultaneous coupling to -OH and -F.
Table 2: 13C NMR Diagnostic Data

In a standard proton-decoupled 13C{1H} spectrum, carbon signals are decoupled from hydrogen, but not from fluorine. You will observe up to 14 peaks for a 7-carbon molecule [3].

CarbonPositionExpected MultiplicityCoupling Constant ( J )Signal Intensity
C2 C-FDoublet 1JCF​≈240−250 Hz Very Weak (No NOE)
C1 C-CH₂OHDoublet 2JCF​≈15−25 Hz Weak
C3 C-H (ortho)Doublet 2JCF​≈15−25 Hz Strong
C4 C-BrDoublet 3JCF​≈5−10 Hz Weak
C6 C-H (meta)Doublet 3JCF​≈5−10 Hz Strong
C5 C-ClDoublet (or Singlet) 4JCF​≈0−4 Hz Weak
-CH₂- AliphaticDoublet 3JCF​≈2−5 Hz Strong

Frequently Asked Questions (Troubleshooting)

Q1: My automated peak picker identified 12 carbon peaks, but my molecule only has 7 carbons. Did my synthesis fail?

A: Your synthesis is likely perfectly fine. The "extra" peaks are the result of extensive 13C−19F spin-spin coupling [4]. Because 19F is a spin-½ nucleus, it splits the signal of nearly every carbon in the benzene ring into a doublet. For example, C1 and C3 will show a 2JCF​ splitting of ~20 Hz. You are not looking at 12 distinct carbons; you are looking at 6 or 7 doublets.

Q2: I added D₂O to my sample to exchange the -OH proton, but my -CH₂- peak is still a doublet. Are the CH₂ protons diastereotopic?

A: No, they are not diastereotopic. While D₂O exchange successfully removes the 3JHH​ coupling from the hydroxyl proton, the -CH₂- group in (4-Bromo-5-chloro-2-fluorophenyl)methanol is still subject to long-range heteronuclear coupling from the fluorine atom. This is a 4-bond coupling ( 4JHF​ ) through the pathway F - C2 - C1 - Cα - Hα, which typically results in a persistent splitting of 1.5 to 3.0 Hz [2].

Q3: My 13C NMR spectrum only shows 6 aromatic carbons instead of 7. Am I missing the C2 (C-F) carbon?

A: You are likely missing it in the baseline noise. The carbon directly attached to fluorine (C2) exhibits a massive one-bond coupling ( 1JCF​≈240−250 Hz ) [3]. At 100 MHz, this splits the signal into two peaks separated by over 2.4 ppm. Furthermore, fluorinated quaternary carbons lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard acquisition, and they have notoriously long T1​ relaxation times. Look for two small, widely spaced peaks centered around 155-165 ppm.

Q4: The aromatic region of my 1H NMR shows two doublets instead of two singlets. Did I synthesize the wrong regioisomer?

A: No. In your molecule, H3 and H6 are para to each other, so their mutual 4JHH​ coupling is negligible (~0 Hz). However, H3 is ortho to the fluorine atom and experiences a strong 3JHF​ coupling of 8-10 Hz. H6 is meta to the fluorine atom and experiences a 4JHF​ coupling of 4-6 Hz. Therefore, they appear as distinct doublets due to the fluorine, not due to an adjacent proton.

Experimental Protocols: Resolving Ambiguities

To definitively prove that unexpected peaks are due to 19F coupling and not impurities, follow this self-validating experimental workflow.

Protocol A: Simultaneous 19F Decoupling (The Gold Standard)

If your spectrometer is equipped with a dedicated fluorine channel (or is a modern benchtop capable of multi-nuclear decoupling [1]):

  • Setup: Prepare your sample in CDCl₃ or DMSO- d6​ (50 mg/mL for 13C ).

  • Acquisition: Run a 13C{1H,19F} simultaneous decoupled experiment.

  • Validation: By irradiating the 19F frequency during acquisition, all C-F multiplets will collapse. Your spectrum will immediately simplify from a complex array of doublets into exactly 7 sharp singlets .

Protocol B: 2D HMBC (Heteronuclear Multiple Bond Correlation)

If triple-resonance hardware is unavailable, use 2D NMR to map the molecular framework:

  • Setup: Acquire a standard 1H−13C HMBC spectrum.

  • Tracing: Locate the -CH₂- protons (~4.6 ppm) on the F1 axis.

  • Validation: Look for cross-peaks to C1, C2, and C6. Even though C2 is split by fluorine, the HMBC cross-peak will definitively link the aliphatic sidechain to the fluorinated aromatic ring, proving the regiochemistry.

Visualizations & Workflows

NMR_Workflow Start Unexpected Peaks in NMR Spectrum CheckNuc Which Nucleus? Start->CheckNuc C13 13C NMR CheckNuc->C13 H1 1H NMR CheckNuc->H1 C13_Splitting Measure Splitting (J) C13->C13_Splitting H1_Region Which Region? H1->H1_Region J250 J ≈ 240-250 Hz (1JCF at C2) C13_Splitting->J250 J20 J ≈ 15-25 Hz (2JCF at C1, C3) C13_Splitting->J20 Action1 Confirm with 13C{19F} Decoupled NMR J250->Action1 J20->Action1 Aromatic Aromatic (H3, H6) Doublets instead of Singlets H1_Region->Aromatic Aliphatic Aliphatic (CH2) Doublet instead of Singlet H1_Region->Aliphatic Action2 Confirm with 1H{19F} Decoupled NMR or 2D COSY Aromatic->Action2 Aliphatic->Action2

Figure 1: Decision tree for troubleshooting unexpected NMR peaks in fluorinated aromatics.

Coupling_Network cluster_C 13C Couplings cluster_H 1H Couplings F 19F Nucleus (Spin 1/2) C2 C2 Carbon 1JCF ≈ 240-250 Hz F->C2 One-Bond C1_C3 C1 & C3 Carbons 2JCF ≈ 15-25 Hz F->C1_C3 Two-Bond C4_C6 C4 & C6 Carbons 3JCF ≈ 5-10 Hz F->C4_C6 Three-Bond H3 H3 Proton (Ortho) 3JHF ≈ 8-10 Hz F->H3 Three-Bond H6 H6 Proton (Meta) 4JHF ≈ 4-6 Hz F->H6 Four-Bond CH2 CH2 Protons 4JHF ≈ 1-3 Hz F->CH2 Four-Bond (Long Range)

Figure 2: Spin-spin heteronuclear coupling network of (4-Bromo-5-chloro-2-fluorophenyl)methanol.

References

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from[Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from[Link]

  • Duke University NMR Center. Coupling constants. Retrieved from[Link]

  • Wray, V., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from[Link]

Technical Support Center: Troubleshooting Low Solubility of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering solubility bottlenecks with (4-Bromo-5-chloro-2-fluorophenyl)methanol . Below, you will find a root-cause analysis, validated solubilization strategies, and step-by-step experimental workflows to keep your synthetic pipeline moving.

Diagnostic Overview: The Chemistry of Insolubility

Before attempting to dissolve a stubborn reagent, it is critical to understand the thermodynamic barriers at play. The poor solubility of (4-Bromo-5-chloro-2-fluorophenyl)methanol in standard non-polar organic solvents is not an anomaly; it is a direct consequence of its molecular architecture.

The difficulty arises from two competing intermolecular forces:

  • Cooperative Hydrogen Bonding: The primary hydroxyl (-OH) group acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules self-assemble into robust, 1-dimensional OH···O supramolecular chains (1)[1].

  • Crystal Lattice Energy: The dense halogenation (Br, Cl, F) on the planar aromatic ring promotes strong π···π stacking alongside extensive C-H···X and X···X halogen bonding. These cumulative non-covalent interactions lock the molecules into a highly stable, rigid crystal lattice (2)[2].

When you add a non-polar solvent like hexane or toluene, the weak solvent-solute interactions are thermodynamically insufficient to overcome the massive solute-solute lattice energy.

G A Halogenated Benzyl Alcohol (4-Br-5-Cl-2-F-phenyl)methanol B Strong Intermolecular OH···O Hydrogen Bonding A->B C Dense Halogenation (Br, Cl, F) A->C D High Crystal Lattice Energy & π···π Stacking B->D C->D E Low Solubility in Non-Polar Solvents D->E

Figure 1: Logical relationship between molecular structural features and low solubility.

Solvent Selection & Co-Solvency Strategies

To successfully solvate this compound, you must select a solvent capable of acting as a strong hydrogen bond acceptor to competitively disrupt the OH···O chains.

Table 1: Solvent Efficacy for Halogenated Benzyl Alcohols
SolventClassificationDielectric Constant (ε at 20°C)Solubilization Mechanism & Efficacy
Hexane Non-polar1.9Poor. Incapable of disrupting H-bonds or solvating the ring.
Toluene Non-polar aromatic2.4Poor at RT. Solvates the aromatic ring but fails to break OH chains.
THF Polar aprotic7.6Excellent. Ether oxygen acts as a strong H-bond acceptor to break the lattice.
DMF Polar aprotic36.7Excellent. High polarity and H-bond accepting ability rapidly dissolve the solid.
DMSO Polar aprotic46.7Excellent. Highly polar; ideal for NMR or stock solutions, but hard to remove.

Note: Dielectric constant values are synthesized from standard organic chemistry solvent reference tables (3)[3].

Recommended Experimental Protocols

Protocol A: The "Mix-and-Heat" Co-Solvent Method

If your downstream reaction requires a non-polar medium (e.g., specific transition-metal catalyzed cross-couplings or Grignard reactions), use a co-solvent approach.

Step-by-Step Methodology:

  • Initial Solvation: Weigh the required mass of (4-Bromo-5-chloro-2-fluorophenyl)methanol into a dry, inert-gas-flushed flask.

  • H-Bond Disruption: Add a minimal volume of anhydrous Tetrahydrofuran (THF) (approx. 1.5 mL per gram of substrate).

    • Causality: The highly polarized ether oxygen in THF acts as a strong hydrogen bond acceptor, aggressively competing with the solute's internal OH···O chains, thereby collapsing the rigid crystal lattice.

  • Agitation: Sonicate the mixture for 5 minutes at room temperature.

    • Validation Check: The solution must transition from a cloudy suspension to completely transparent. If any particulate matter remains, the lattice has not been fully disrupted; return to Step 2 and increase the THF volume by 10%.

  • Dilution: Slowly add your primary non-polar reaction solvent (e.g., Toluene) dropwise while stirring vigorously.

    • Causality: Dropwise addition prevents localized supersaturation and rapid recrystallization, allowing the THF-solvated molecules to remain uniformly dispersed in the bulk non-polar medium.

  • Thermal Maintenance (Optional): If precipitation begins upon the addition of toluene, gently warm the mixture to 40–50 °C using an oil bath to maintain kinetic solubility.

Workflow Step1 1. Weigh Solid Compound Step2 2. Add Polar Aprotic Solvent (e.g., THF or DMF) Step1->Step2 Step3 3. Sonicate / Heat to 40°C Step2->Step3 Step4 Clear Solution Achieved? Step3->Step4 Step4->Step2 No (Add more) Step5 4. Add Non-Polar Co-solvent (e.g., Toluene) dropwise Step4->Step5 Yes Step6 5. Proceed to Reaction Step5->Step6

Figure 2: Step-by-step experimental workflow for the co-solvent dissolution method.

Protocol B: Chemical Derivatization (Protecting Group Strategy)

If the free hydroxyl group is not required for the immediate next synthetic step, converting the benzyl alcohol into a benzyl ether or silyl ether permanently solves the solubility issue. Benzyl ethers are highly stable protecting groups that impart minimal electronic impact and can be easily removed later via mild hydrogenolysis (4)[4].

Step-by-Step Methodology (Silyl Ether Protection):

  • Dissolve the starting material in anhydrous Dichloromethane (DCM) or DMF.

  • Add 1.2 equivalents of Imidazole (acts as both a base and a nucleophilic catalyst).

  • Add 1.1 equivalents of tert-Butyldimethylsilyl chloride (TBSCl) portion-wise at 0 °C.

  • Stir at room temperature for 2 hours.

    • Validation Check: Monitor by TLC (Hexane/EtOAc 8:2). The highly polar starting material spot (low Rf) should completely disappear, replaced by a highly lipophilic product spot (high Rf).

    • Causality: By replacing the protic hydrogen of the hydroxyl group with a bulky, non-polar silyl group, you permanently eliminate the molecule's ability to act as a hydrogen bond donor. This drastically lowers the crystal lattice energy, rendering the protected intermediate highly soluble in standard non-polar solvents.

Frequently Asked Questions (FAQs)

Q: My compound precipitates out of solution when I cool the reaction mixture to 0 °C. What should I do? A: This is a classic temperature-dependent lattice reformation. If your reaction must be run cold, you must increase the ratio of the polar aprotic co-solvent (like THF) relative to the non-polar solvent. Alternatively, increase the overall solvent volume to operate at a lower molarity, keeping the concentration below the temperature-specific solubility limit.

Q: Can I use methanol or ethanol to dissolve it? A: While protic solvents like ethanol (ε = ~25) can dissolve the compound by actively participating in hydrogen bonding, they are often incompatible with organic synthesis workflows (e.g., they will aggressively quench organometallic reagents or react with electrophiles). Stick to polar aprotic solvents like THF or DMF unless you are performing a recrystallization.

Q: Does the specific halogen substitution pattern (Br, Cl, F) affect solubility compared to standard benzyl alcohol? A: Yes. Ortho-halogenation (like the 2-fluoro group) introduces unique intramolecular OH···X contacts. However, the dense multi-halogenation overall significantly increases the molecular weight and lipophilicity, driving stronger dispersive interactions and a much more rigid crystal lattice compared to unsubstituted benzyl alcohol (5)[5].

References

  • Title: Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation Source: Physical Chemistry Chemical Physics - RSC Publishing URL: [Link]

  • Title: Dielectric Constants of Common Solvents Source: Scribd (Chemistry Reference Tables) URL: [Link]

  • Title: Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals Source: ResearchGate URL: [Link]

  • Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation (Extended Study) Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

Validating the structure of (4-Bromo-5-chloro-2-fluorophenyl)methanol derivatives by HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of (4-Bromo-5-chloro-2-fluorophenyl)methanol Derivatives by HRMS: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly substituted halogenated aromatics. (4-Bromo-5-chloro-2-fluorophenyl)methanol derivatives are critical intermediates in pharmaceutical synthesis, but their unique combination of halogens (Br, Cl, F) and a labile hydroxyl group presents a distinct analytical challenge.

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) against traditional alternatives (GC-MS and NMR) for validating these structures. It details the causality behind optimal ionization strategies, decodes the complex isotopic fingerprints, and provides a self-validating experimental protocol for your laboratory.

The Analytical Challenge: Halogenated Benzyl Alcohols

The molecule (4-Bromo-5-chloro-2-fluorophenyl)methanol ( C7​H5​BrClFO ) possesses a highly deactivated aromatic ring due to the electron-withdrawing nature of its three distinct halogens.

When attempting to validate this structure using standard Electrospray Ionization (ESI), analysts often face severe in-source fragmentation. ESI is a liquid-phase ionization technique that excels with polar, easily protonated molecules. However, under ESI conditions, benzyl alcohols frequently lose water ( H2​O ) to form a stable benzyl cation ( [M−H2​O+H]+ ) [1]. This fragmentation obliterates the molecular ion, making accurate mass confirmation of the intact derivative nearly impossible. Furthermore, differentiating this specific regiochemistry from isobaric impurities requires ultra-high resolving power to detect subtle mass defects.

Ionization Strategy: Why APCI Outperforms ESI

To circumvent the limitations of ESI, Atmospheric Pressure Chemical Ionization (APCI) is the superior choice for halogenated benzyl alcohols [2].

The Causality: APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge transfer. Because (4-Bromo-5-chloro-2-fluorophenyl)methanol is moderately polar and highly volatile, it vaporizes efficiently in the heated APCI probe. By operating in negative ion mode (APCI-) , the electron-withdrawing halogens (Br, Cl, F) stabilize the phenoxide-like anion formed after the deprotonation of the hydroxyl group. This yields a strong, intact [M−H]− molecular ion (exact mass m/z 236.9116) without the catastrophic water loss seen in ESI.

Decoding the Isotopic Fingerprint

HRMS (such as Q-TOF or Orbitrap systems) is uniquely suited to validate this structure because it can resolve the complex isotopic fine structure generated by the halogens [3].

  • Bromine ( 79Br/81Br ): Exists in a ~1:1 natural abundance ratio, creating an M and M+2 peak of nearly equal intensity.

  • Chlorine ( 35Cl/37Cl ): Exists in a ~3:1 ratio.

  • The Br + Cl Triplet: The presence of exactly one Bromine and one Chlorine atom generates a highly specific, mathematically predictable triplet cluster at M , M+2 , and M+4 with an approximate intensity ratio of 3:4:1 .

  • The Fluorine Mass Defect: Fluorine ( 19F ) is monoisotopic but imparts a distinct negative mass defect (-0.0016 Da)[4]. HRMS easily distinguishes this defect from typical C/H/N/O -containing matrix interferences, which generally exhibit positive mass defects.

Isotope_Logic Input Detect Molecular Ion [M-H]- m/z 236.91 Br_Check Check Bromine (79/81) ~1:1 Ratio? Input->Br_Check Cl_Check Check Chlorine (35/37) ~3:1 Ratio? Input->Cl_Check Combined Combined Br+Cl Signature M : M+2 : M+4 (~3:4:1) Br_Check->Combined Cl_Check->Combined MassDefect Fluorine Mass Defect (-0.0016 Da) Combined->MassDefect Confirm Formula Confirmed MassDefect->Confirm

Logical pathway for validating Br/Cl/F isotopic signatures in HRMS.

Comparative Performance: HRMS vs. Alternatives

To objectively evaluate the best analytical approach, we must compare APCI-HRMS against standard Gas Chromatography-Mass Spectrometry (GC-MS with Electron Ionization) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While NMR remains the gold standard for confirming the absolute regiochemistry (the exact positions of the halogens on the ring), it lacks the sensitivity required for trace-level impurity profiling. Conversely, GC-MS (EI) utilizes hard ionization (70 eV), which often destroys the molecular ion of benzyl alcohols, leaving only ambiguous fragments. HRMS strikes the optimal balance of sensitivity, intact molecular preservation, and elemental confirmation.

Analytical MetricAPCI-HRMS (Orbitrap/Q-TOF)GC-MS (Electron Ionization)NMR ( 1H , 19F , 13C )
Mass Accuracy < 2 ppm ~0.1 Da (Nominal)N/A
Limit of Detection (LOD) 1 - 5 ng/mL 10 - 50 ng/mL~1 - 5 µg/mL
Isotopic Pattern Fidelity > 95% Match (Intact) Moderate (Distorted by fragmentation)N/A
Molecular Ion Survival High ( [M−H]− ) Low (Extensive fragmentation)N/A (Intact molecule observed)
Structural Regiochemistry Low (Requires MS/MS libraries)LowAbsolute Confirmation

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-APCI-HRMS workflow is designed as a self-validating system. It incorporates internal standards and algorithmic isotopic matching to eliminate false positives.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 1.0 mg of the (4-Bromo-5-chloro-2-fluorophenyl)methanol derivative in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a 50:50 mixture of Methanol:Water.

  • Self-Validation Step: Spike the working solution with 10 ng/mL of a deuterated internal standard (e.g., Benzyl- d7​ alcohol). This controls for matrix suppression and validates the APCI ionization efficiency in real-time.

Step 2: UHPLC Chromatographic Separation

  • Inject 2 µL of the sample onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Utilize a mobile phase gradient of Water (A) and Methanol (B), both unbuffered. Note: Avoid acidic modifiers like Formic Acid, as they suppress negative ion formation in APCI.

  • Run a fast gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: APCI-HRMS Acquisition

  • Configure the HRMS (Orbitrap or Q-TOF) with an APCI source operating in Negative Ion Mode .

  • Set the vaporizer temperature to 350°C and the corona discharge current to 5 µA.

  • Acquire full-scan MS data across a mass range of m/z 100–500 with a resolving power of at least 60,000 FWHM (at m/z 200).

Step 4: Data Processing & Algorithmic Validation

  • Extract the chromatogram for the exact mass of the [M−H]− ion ( m/z 236.9116) with a mass tolerance window of ±5 ppm.

  • Self-Validation Step: Utilize an isotopic pattern matching algorithm (such as IsoStamp [3] or HalogenFinder [4]) to calculate the theoretical vs. observed isotopic distribution.

  • The sample is structurally validated if: (A) The mass error is < 2 ppm, and (B) The isotopic fidelity score (i-FIT) for the 3:4:1 Br/Cl triplet is > 90%.

HRMS_Workflow Start Sample Prep: Internal Standard Addition LC UHPLC Separation (C18, H2O/MeOH) Start->LC Ionization APCI Source (-) Gas-phase deprotonation LC->Ionization Eluent HRMS HRMS Acquisition (R > 60,000 FWHM) Ionization->HRMS [M-H]- Pattern Algorithmic Matching (IsoStamp / HalogenFinder) HRMS->Pattern Exact Mass Data Validation Self-Validating Output Mass Error < 2 ppm Pattern->Validation Isotope Scoring

Workflow for HRMS validation of halogenated benzyl alcohols using APCI.

References

  • Atmospheric Pressure Photoionization — The Second Source for LC-MS? Chromatography Online.[Link]

  • Electrospray and APCI Mass Analysis. AxisPharm.[Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. NIH.gov.[Link]

  • Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing. ACS Publications.[Link]

A Senior Scientist's Guide to Catalyst Selection for the Oxidation of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a structurally complex and valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals. Its multi-halogenated aromatic ring provides a scaffold for intricate molecular design, but also presents unique challenges for chemical transformations. The most critical and foundational reaction involving this alcohol is its selective oxidation to the corresponding aldehyde, (4-bromo-5-chloro-2-fluorobenzaldehyde).

Achieving this transformation with high yield and selectivity—while preventing over-oxidation to the carboxylic acid or undesired side reactions involving the halogen substituents—is entirely dependent on the choice of the catalytic system. This guide provides an in-depth comparative analysis of the primary catalytic strategies employed for this class of transformation, grounded in mechanistic principles and supported by experimental data from relevant systems. Our objective is to explain the causality behind catalyst choice, enabling you to select the optimal system for your specific research, development, or manufacturing goals.

The Core Challenge: Selective Oxidation of a Halogenated Benzyl Alcohol

The oxidation of a primary alcohol to an aldehyde is a delicate process. The target aldehyde is itself susceptible to further oxidation. The presence of three distinct halogen atoms (F, Cl, Br) on the phenyl ring introduces strong electron-withdrawing effects. These electronic properties can influence the reactivity of the benzylic C-H bond, making the substrate less susceptible to oxidation compared to simple benzyl alcohol, and demanding more robust or carefully optimized catalytic systems.

We will compare three primary classes of catalysts that have proven effective for the oxidation of substituted benzyl alcohols:

  • Manganese Dioxide (MnO₂): A classic, robust, and heterogeneous oxidant.

  • TEMPO-Based Systems: A highly selective organocatalytic approach operating under mild conditions.

  • Supported Precious Metal Nanoparticles: High-activity heterogeneous catalysts ideal for "green" aerobic oxidations.

Manganese Dioxide (MnO₂): The Stoichiometric Workhorse

Activated Manganese Dioxide is a long-established and reliable choice for the oxidation of benzylic and allylic alcohols. It functions as a heterogeneous oxidant, meaning the reaction occurs on the surface of the solid MnO₂. This simplifies product purification, as the oxidant and its reduced forms can be removed by simple filtration.

Mechanistic Insight & Causality: The efficacy of MnO₂ is highly dependent on its method of preparation, which determines its surface area and crystalline structure (or lack thereof). The reaction proceeds through a surface-mediated mechanism, often described as the Mars-van Krevelen mechanism.[1] The alcohol adsorbs onto the Mn(IV) sites on the oxide surface, followed by a rate-determining C-H bond cleavage and desorption of the aldehyde product. The δ-MnO₂ crystalline phase is often reported to have the highest activity due to a high concentration of surface oxygen vacancies.[1] While often used in stoichiometric or super-stoichiometric amounts, its operational simplicity and predictability make it a go-to choice, especially at the lab scale.

Performance Considerations:

  • Pros: Easy workup (filtration), high selectivity for aldehydes, and tolerance of many functional groups.

  • Cons: Requires stoichiometric or excess quantities, leading to poor atom economy and significant waste generation. Reaction rates can be slow, often requiring elevated temperatures and long reaction times.

A solvent-free approach using microwave irradiation has been shown to dramatically accelerate these oxidations, offering a greener alternative to traditional solvent-based heating.[2]

TEMPO-Based Systems: The Architect of Selectivity

(2,2,6,6-Tetramethylpiperidine-1-oxyl), or TEMPO, is a stable free radical that serves as a powerful organocatalyst for the selective oxidation of primary alcohols. It does not act alone but facilitates the reaction by shuttling electrons from the alcohol to a terminal, stoichiometric oxidant.

Mechanistic Insight & Causality: The catalytic cycle is a well-understood process.[3] TEMPO is first oxidized to the key N-oxoammonium ion by a co-oxidant. This powerful electrophilic species is the true oxidant that reacts with the alcohol in a concerted or stepwise manner to form the aldehyde, during which it is reduced to the hydroxylamine form (TEMPO-H). The hydroxylamine is then re-oxidized back to the TEMPO radical by the co-oxidant, completing the catalytic cycle. This elegant mechanism operates under exceptionally mild conditions (often room temperature) and is renowned for its exquisite selectivity for primary alcohols, virtually eliminating over-oxidation.

Performance Considerations: The choice of the terminal oxidant is critical and defines the specific protocol.

  • Bleach (NaOCl): The classic Anelli oxidation is effective but can be problematic for complex substrates due to pH sensitivity and potential for chlorination side reactions.

  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene provide fast and clean oxidations but are expensive and have poor atom economy.[3]

  • Aerobic Systems (O₂/Air): Using air or O₂ as the terminal oxidant is the greenest approach. These systems require a co-catalyst, typically a transition metal complex (e.g., Copper or Iron), to facilitate the re-oxidation of TEMPO-H.[4][5]

The primary advantage of TEMPO is its unparalleled selectivity under mild conditions, making it ideal for delicate, multi-functionalized substrates like (4-Bromo-5-chloro-2-fluorophenyl)methanol.

Supported Precious Metals: The Pinnacle of Catalytic Efficiency

For scalability and green chemistry, heterogeneous catalysts based on precious metal nanoparticles (e.g., Palladium, Gold, Ruthenium) supported on high-surface-area materials (e.g., TiO₂, Al₂O₃, Carbon) are state-of-the-art.[6][7] These systems use molecular oxygen (O₂) or air as the ultimate "green" oxidant, producing only water as a byproduct.

Mechanistic Insight & Causality: The mechanism involves the activation of both the alcohol and molecular oxygen on the metal surface. The alcohol typically adsorbs and deprotonates to form a surface alkoxide. Concurrently, O₂ is activated on the metal surface. The rate-limiting step is often the cleavage of the α-C-H bond (hydride transfer) from the alkoxide to the metal surface.[8] Reductive elimination of the aldehyde product and subsequent re-oxidation of the metal catalyst by oxygen completes the cycle. Bimetallic catalysts, such as Au-Pd or Au-Sn, often exhibit synergistic effects, where one metal facilitates alcohol activation and the other promotes O₂ reduction, leading to enhanced activity and selectivity.[9]

Performance Considerations:

  • Pros: High catalytic activity (low catalyst loading), use of air as the oxidant, catalyst is recyclable, and excellent for flow chemistry applications.

  • Cons: Precious metal costs can be high, catalysts can be susceptible to poisoning by certain functional groups, and optimization of reaction conditions (temperature, pressure, solvent) is often required.

Comparative Performance Data

The following table summarizes representative performance data for the catalytic oxidation of benzyl alcohol and its substituted derivatives, which serve as excellent models for the target transformation.

Catalyst SystemCo-oxidant / ConditionsSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference(s)
Manganese Dioxide
δ-MnO₂Aerobic (Air)Toluene5039491 (Aldehyde)[1]
MnO₂ on SilicaSolvent-free, MicrowaveNoneMW<1 min>95>98 (Aldehyde)[2]
TEMPO-Based
TEMPO / (Diacetoxyiodo)benzeneNoneCH₂Cl₂35<0.1>99>99 (Aldehyde)[3]
TEMPO / Cu(I) / BipyridineAerobic (O₂)AcetonitrileRT2481>99 (Aldehyde)[5]
TEMPO / NaNO₂ / Br₂Aerobic (Air, 0.4 MPa)CH₂Cl₂804>99>99 (Aldehyde)[10]
Precious Metals
Au-Pd / TiO₂Aerobic (O₂)Solvent-free1203>90~95 (Aldehyde)[6]
CuMn₂ Mixed OxideAerobic (O₂)Toluene102<2100>99 (Aldehyde)[11]
Au-Sn / Graphene OxideAerobic (O₂, 3 bar)THF90287.856.1 (Aldehyde)[9]

Experimental Protocols

The following protocols are representative methodologies for catalytic alcohol oxidation, designed to be self-validating and replicable.

Protocol 1: Heterogeneous Oxidation using Activated MnO₂

This protocol is adapted from procedures for the oxidation of substituted benzyl alcohols.[2]

Objective: To oxidize (4-Bromo-5-chloro-2-fluorophenyl)methanol to the corresponding aldehyde using commercially available activated manganese dioxide.

Materials:

  • (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 mmol, 253.5 mg)

  • Activated Manganese Dioxide (MnO₂), ~85% (10.0 mmol, ~1.0 g)

  • Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser and magnetic stir bar

  • Heating mantle

Procedure:

  • To the 50 mL round-bottom flask, add (4-Bromo-5-chloro-2-fluorophenyl)methanol and a magnetic stir bar.

  • Add 20 mL of anhydrous dichloromethane to dissolve the starting material.

  • Add the activated MnO₂ powder to the solution. The mixture will be a black suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (~40 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at 1-hour intervals. The reaction may take 4-24 hours depending on the activity of the MnO₂.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake with additional dichloromethane (3 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure (4-bromo-5-chloro-2-fluorobenzaldehyde).

Protocol 2: TEMPO/Bleach Organocatalytic Oxidation (Anelli-type)

This protocol is a classic example of a highly selective TEMPO-catalyzed oxidation.

Objective: To selectively oxidize (4-Bromo-5-chloro-2-fluorophenyl)methanol using a catalytic amount of TEMPO and sodium hypochlorite (bleach) as the terminal oxidant.

Materials:

  • (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 mmol, 253.5 mg)

  • TEMPO (0.01 mmol, 1.6 mg)

  • Potassium Bromide (KBr) (1.0 mmol, 119 mg)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Aqueous Sodium Hypochlorite (NaOCl), ~10-15% solution (household bleach)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Separatory funnel (100 mL)

Procedure:

  • Dissolve (4-Bromo-5-chloro-2-fluorophenyl)methanol, TEMPO, and KBr in 10 mL of dichloromethane in a flask equipped with a magnetic stir bar.

  • In a separate beaker, buffer the NaOCl solution by adding it to an equal volume of saturated NaHCO₃ solution. The pH should be ~8.6.

  • Cool the flask containing the alcohol solution to 0 °C in an ice bath.

  • With vigorous stirring, add the buffered NaOCl solution dropwise to the reaction mixture. Maintain the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, quench the reaction by adding a few drops of saturated sodium thiosulfate solution to destroy any excess oxidant.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Visualization of Workflow and Mechanism

General Experimental Workflow

The following diagram illustrates the typical workflow for performing and analyzing a catalytic oxidation reaction in a research setting.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Weigh Substrate & Catalyst Components B Add Anhydrous Solvent A->B C Establish Conditions (Temp, Atmosphere) B->C D Add Co-oxidant / Reagents C->D E Monitor Progress (TLC / GC / LC-MS) D->E F Quench Reaction E->F G Catalyst Removal (Filtration / Extraction) F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K Determine Yield & Purity J->K

Caption: Standard laboratory workflow for catalytic oxidation.

Catalytic Cycle of TEMPO-Mediated Oxidation

This diagram shows the key intermediates and transformations in the TEMPO catalytic cycle, where "[Ox]" represents the terminal oxidant.

G Alcohol R-CH₂OH (Alcohol) Aldehyde R-CHO (Aldehyde) Hydroxylamine TEMPO-H (Hydroxylamine) Alcohol->Hydroxylamine H₂O CoOxidant_Reduced [Ox]-reduced TEMPO_Radical TEMPO (Radical) Oxoammonium TEMPO⁺=O (N-Oxoammonium Ion) TEMPO_Radical->Oxoammonium Catalyst Oxidation Oxoammonium->Alcohol Alcohol Oxidation Hydroxylamine->TEMPO_Radical Regeneration CoOxidant [Ox] CoOxidant->TEMPO_Radical CoOxidant_Reduced->Hydroxylamine

Sources

Benchmarking the purity of (4-Bromo-5-chloro-2-fluorophenyl)methanol from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical procurement and process development, I approach raw material qualification not as a simple administrative checkbox, but as a critical risk mitigation strategy. When sourcing highly functionalized building blocks like (4-Bromo-5-chloro-2-fluorophenyl)methanol , the analytical certificate provided by a supplier often tells an incomplete story.

This tri-halogenated benzyl alcohol is a highly valuable intermediate in pharmaceutical R&D, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and etherifications. Relying solely on standard area-percent HPLC data can mask critical structural impurities that act as catalyst poisons or propagate into the final Active Pharmaceutical Ingredient (API).

This guide establishes a rigorous, self-validating analytical framework to objectively benchmark the purity of (4-Bromo-5-chloro-2-fluorophenyl)methanol across different suppliers.

The Mechanistic Imperative: Why Purity Dictates Downstream Success

Before designing an analytical workflow, we must understand the causality behind the impurities we are hunting. The synthesis of tri-halogenated aromatics is prone to over-halogenation, under-halogenation, and positional isomerization.

  • Dehalogenated Impurities (Desbromo/Deschloro analogs): In downstream palladium-catalyzed Suzuki-Miyaura cross-couplings, desbromo impurities are not merely inert bystanders. They can undergo oxidative addition at slower rates, generating off-target biaryls, or act as chain terminators that1[1]. Furthermore,2[2].

  • Positional Isomers (e.g., 3-bromo-5-chloro-2-fluorophenyl analogs): Isomers possess nearly identical physical properties and hydrodynamic volumes. If a supplier's synthetic route lacks regiocontrol, these isomers will seamlessly cross-couple alongside the main API, creating structurally analogous impurities that are notoriously difficult to purge via standard crystallization.

  • Trace Metal Contaminants: 3[3].

Mechanism Start (4-Bromo-5-chloro- 2-fluorophenyl)methanol Pd Suzuki-Miyaura Cross-Coupling Start->Pd Main Reaction Isomer Positional Isomers (e.g., 3-Bromo analog) Isomer->Pd Parallel Kinetics Desbromo Desbromo Impurity (Chain Terminator) Desbromo->Pd Competes for Pd(0) API Target API Pd->API OffTarget Isomeric API Impurity (Difficult to purge) Pd->OffTarget Poison Catalyst Poisoning (Yield Collapse) Pd->Poison

Mechanistic impact of raw material impurities on downstream Suzuki-Miyaura couplings.

Analytical Strategy: A Tripartite Validation System

To objectively benchmark suppliers, we deploy an orthogonal, three-tiered analytical workflow. No single technique can capture the full impurity profile of a poly-halogenated aromatic compound.

Workflow Sample Raw Material Batch (CAS: 1601858-71-2) HPLC HPLC-UV Isomeric Profiling Sample->HPLC GCMS GC-MS Dehalogenation Check Sample->GCMS qNMR qNMR Absolute Assay Sample->qNMR Decision Quality Assurance Release HPLC->Decision Purity > 99.0% Reject Batch Rejection HPLC->Reject Fails Spec GCMS->Decision Desbromo < 0.1% GCMS->Reject Fails Spec qNMR->Decision Assay > 98.0% qNMR->Reject Fails Spec

Tripartite analytical workflow for benchmarking halogenated benzyl alcohol purity.

Supplier Benchmarking Data (Comparative Analysis)

Below is a representative benchmarking dataset comparing three distinct tiers of chemical suppliers. Notice the critical divergence between the apparent HPLC purity (often the only metric provided on a standard Certificate of Analysis) and the absolute assay determined by qNMR.

Supplier TierHPLC Purity (Area %)GC-MS Desbromo ImpurityqNMR Absolute AssayConclusion & Downstream Viability
Supplier A (Premium) 99.8%Not Detected (<0.05%)99.1%Approved. Viable for GMP scale-up.
Supplier B (Bulk) 98.5%0.8%96.4%Conditional. Requires recrystallization prior to cross-coupling.
Supplier C (Discount) 94.2%3.5%89.8%Rejected. High isomer/desbromo content will poison Pd catalysts.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the specific parameters is explicitly defined to prevent analytical artifacts.

Protocol 1: HPLC-UV for Isomeric and Oxidation Impurities

Causality: Positional isomers of tri-halogenated aromatics exhibit nearly identical polarities. A rapid 10-minute gradient will artificially merge these peaks, falsely inflating purity. We utilize an extended, shallow gradient to force baseline resolution.

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = Acetonitrile.

  • Gradient: 10% B hold for 2 mins, ramp to 60% B over 25 mins, ramp to 95% B over 5 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • System Suitability (Self-Validation): The resolution ( Rs​ ) between the main analyte peak and a spiked 3-bromo positional isomer standard must be ≥1.5 . If Rs​<1.5 , the stationary phase is compromised and the column must be replaced.

Protocol 2: GC-MS for Dehalogenation Profiling

Causality: Desbromo impurities often co-elute with the main peak in reversed-phase HPLC. However, gas chromatography coupled with mass spectrometry (GC-MS) easily separates these based on volatility, while the distinct isotopic mass signatures (M-79 for loss of Bromine) allow for precise quantification in Selected Ion Monitoring (SIM) mode.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Inlet Temperature: 250°C (Split ratio 20:1).

  • Detection: Electron Ionization (EI) at 70 eV.

  • System Suitability (Self-Validation): The isotopic cluster of the molecular ion must match the theoretical distribution for a molecule containing one Bromine and one Chlorine atom (distinct M, M+2, and M+4 ratios).

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity

Causality:4[4]. We utilize Maleic acid as an internal standard5[5].

  • Sample Preparation: Accurately weigh ~20.0 mg of (4-Bromo-5-chloro-2-fluorophenyl)methanol and ~10.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.01 mg).

  • Dissolution: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition: 400 MHz or 600 MHz 1 H-NMR. 90-degree pulse angle.

  • Relaxation Delay ( D1​ ): 60 seconds. Crucial Causality: A long relaxation delay is mandatory to ensure all protons fully return to thermal equilibrium between pulses; otherwise, the integration will be artificially skewed.

  • Processing: Apply zero-order baseline correction. Integrate the Maleic acid singlet (~6.26 ppm, 2H) against the benzylic methylene singlet of the analyte (~4.60 ppm, 2H).

  • System Suitability (Self-Validation): The signal-to-noise (S/N) ratio of the internal standard peak must be ≥1000:1 .

References

  • A Guide to Quantitative NMR (qNMR), Emery Pharma,[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained, ResolveMass Laboratories Inc.,[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions, ArODES (HES-SO),[Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling, ChemRxiv,[Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water, Organic Process Research & Development (ACS),[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. The proper handling and disposal of specialized reagents like (4-Bromo-5-chloro-2-fluorophenyl)methanol are not merely procedural afterthoughts; they are integral to ensuring personnel safety, maintaining regulatory compliance, and upholding environmental stewardship. This guide provides a detailed, field-tested framework for the safe disposal of this halogenated aromatic compound, moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Profile and Regulatory Imperative

Understanding the intrinsic properties of a chemical is the foundation of its safe management. (4-Bromo-5-chloro-2-fluorophenyl)methanol is a halogenated organic compound, a classification that immediately places it under stringent regulatory control due to potential toxicity and environmental persistence.

Chemical Identity & Properties
IUPAC Name (4-Bromo-5-chloro-2-fluorophenyl)methanol
Common Isomer CAS RN 1338254-21-9 ((4-Bromo-2-chloro-5-fluorophenyl)methanol)
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol [1][2]
Hazard Classification While a specific, comprehensive Safety Data Sheet (SDS) for the exact title isomer is not readily available, related isomers are classified with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4]

The Regulatory Framework: Why Special Disposal is Non-Negotiable

As a halogenated aromatic compound, (4-Bromo-5-chloro-2-fluorophenyl)methanol falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] This federal mandate governs the management of hazardous waste from its point of generation to its final disposal.

Key implications of this classification include:

  • Prohibition of Sewer and Trash Disposal: It is illegal and unsafe to dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[7]

  • Designated Hazardous Waste: This compound must be treated as a regulated hazardous waste stream.

  • Landfill Restrictions: The EPA and state regulations specifically restrict or prohibit the landfilling of halogenated organic compounds, necessitating disposal via methods like high-temperature incineration.[8][9]

On-Site Waste Accumulation: The Satellite Accumulation Area (SAA)

Proper disposal begins the moment the chemical is deemed waste. The designated location for in-lab waste collection is the Satellite Accumulation Area (SAA), which must meet specific criteria.[6][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[6][10]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For certain acutely toxic wastes (P-listed), the limit is one quart.[6]

The Principle of Segregation: A Critical Step

The single most important practice in managing this waste is segregation . Halogenated organic waste must be collected separately from non-halogenated waste.

  • Causality: Halogenated and non-halogenated solvents have different disposal pathways and costs. Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require specialized, high-temperature incineration to prevent the formation of toxic dioxins and furans.[11] Cross-contamination complicates and significantly increases the cost of disposal for the entire waste volume.

Protocol for Waste Container Setup and Labeling
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. Borosilicate glass or a suitable plastic container is recommended. Ensure the container is in good condition with no cracks or leaks.[10][12]

  • Pre-Label the Container: Before adding the first drop of waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[10][11]

  • Detail the Contents: Clearly list the full chemical names of all constituents in the container, including solvents. For example: "Waste (4-Bromo-5-chloro-2-fluorophenyl)methanol, Dichloromethane (50%), Methanol (50%)". Do not use chemical formulas or abbreviations.[10]

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when actively adding waste. Do not leave funnels in the container opening, as this allows for the release of hazardous vapors.[10][13]

  • Utilize Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[5][14]

Disposal Procedures for Different Waste Forms

The physical form of the waste dictates the specific collection procedure.

Waste StreamDisposal Protocol
Unused/Expired Pure Compound (Solid) Keep in the original, clearly labeled manufacturer's container. If the container is damaged, overpack it into a larger, sealed container. Attach a hazardous waste tag and arrange for pickup via your institutional EHS office.[15]
Liquid Waste (e.g., reaction solutions, chromatography fractions) Collect in a dedicated "Halogenated Organic Liquid Waste" container within your SAA. Follow all container and labeling protocols outlined in Section 2. Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[11][13]
Contaminated Solid Debris (e.g., gloves, weigh paper, silica gel) Collect in a heavy-duty, transparent plastic bag or a lined, sealable pail. Label the bag/container as "Hazardous Waste" and list the chemical contaminants. Seal securely and manage as solid hazardous waste. Do not mix with regular trash.[15]
Contaminated Sharps (e.g., needles, pipettes, broken glass) Place directly into a designated, puncture-proof sharps container. Label the container with a hazardous waste tag, identifying the chemical contaminants. Once full, seal the container and arrange for EHS pickup.[15]

Spill and Emergency Management

Preparedness is paramount for safety. All personnel handling this compound must be familiar with emergency procedures.

Required Personal Protective Equipment (PPE):

  • Nitrile gloves[13]

  • Splash-proof chemical goggles or a face shield[13][16]

  • A flame-resistant lab coat

Small Spill Response:

  • Alert personnel in the immediate area.

  • If vapors are present, work only in a certified chemical fume hood or ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand-based sorbent).

  • Carefully collect the absorbed material using non-sparking tools.

  • Place the collected waste into a sealable, compatible container.

  • Label the container as "Hazardous Waste" detailing the spilled chemical and absorbent. Dispose of it as contaminated solid debris.[17]

  • Clean the spill area with soap and water.

Large Spill Response:

  • Immediately evacuate the area.

  • Alert others and activate a fire alarm if necessary to facilitate evacuation.

  • Contact your institution's EHS or emergency response hotline from a safe location.[13]

  • Do not attempt to clean up a large spill without specialized training and equipment.

The Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from (4-Bromo-5-chloro-2-fluorophenyl)methanol.

G cluster_waste_type 1. Identify Waste Form cluster_container 2. Select & Label Container cluster_action 3. Final Action start Generate Waste Containing (4-Bromo-5-chloro-2-fluorophenyl)methanol solid Pure Solid start->solid liquid Liquid Solution start->liquid debris Contaminated Debris (Gloves, Paper, etc.) start->debris sharps Contaminated Sharps start->sharps solid_cont Original or Overpack Container + Hazardous Waste Label solid->solid_cont liquid_cont Segregated Halogenated Liquid Waste Carboy + Label liquid->liquid_cont debris_cont Labeled, Lined Pail or Heavy-Duty Bag debris->debris_cont sharps_cont Labeled, Puncture-Proof Sharps Container sharps->sharps_cont end_action Store in SAA with Secondary Containment solid_cont->end_action liquid_cont->end_action debris_cont->end_action sharps_cont->end_action pickup Arrange EHS Pickup end_action->pickup

Caption: Disposal decision workflow for (4-Bromo-5-chloro-2-fluorophenyl)methanol waste streams.

By adhering to this structured approach, laboratory professionals can confidently manage (4-Bromo-5-chloro-2-fluorophenyl)methanol waste, ensuring a safe working environment, maintaining strict regulatory compliance, and protecting our shared environment.

References

  • Daniels Health. (2025).
  • eCFR. (2000, December 26).
  • Environmental Health and Safety Office. (2020, October).
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Achmem. (4-Bromo-2-chloro-5-fluorophenyl)methanol.
  • Maren Kauk, ACT Biohazardous Waste Management. (2026, February 3).
  • Aladdin. Superior (4-Bromo-2-Chloro-5-Fluorophenyl)methanol Formula.
  • Guidechem. (4-Bromo-3-chloro-5-fluorophenyl)methanol 1897188-81-6 wiki.
  • Illinois General Assembly. PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Environment, Health and Safety | University of Colorado Boulder. 7.2 Organic Solvents.
  • Braun Research Group, Northwestern University.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for (4-Bromophenyl)(phenyl)methanol.
  • Combi-Blocks, Inc. (2023, June 10). Safety Data Sheet for (2-Bromo-4-chloro-3-fluorophenyl)methanol.
  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.
  • AiFChem. (2025, October 21). (4-Bromo-2-chloro-5-fluorophenyl)methanol.
  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements.

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Personal protective equipment for handling (4-Bromo-5-chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (4-Bromo-5-chloro-2-fluorophenyl)methanol

(4-Bromo-5-chloro-2-fluorophenyl)methanol (CAS: 1601858-71-2) is a highly specialized, polyhalogenated benzyl alcohol utilized extensively as a molecular building block in drug discovery and medicinal chemistry[1]. Due to its tri-halogenated phenyl ring (bromine, chlorine, and fluorine), it presents specific toxicological and reactivity profiles that demand rigorous safety protocols.

This guide provides a self-validating system for personal protective equipment (PPE) selection, operational workflows, and disposal plans, ensuring that researchers can handle this compound with maximum safety and efficiency.

Mechanistic Causality: The Science Behind the Safety

When dealing with polyhalogenated organic compounds, understanding the causality behind PPE selection ensures compliance and operational safety. The hazards of this compound are dictated by its structural features:

  • Dermal Penetration & Irritation (H315): The lipophilic nature of the bromochlorofluorophenyl moiety significantly enhances skin permeation compared to non-halogenated analogs. Once absorbed, the compound can cause localized irritation or systemic toxicity. Standard latex is insufficient; nitrile gloves of specific thickness are required to prevent solvent-assisted permeation.

  • Ocular Toxicity (H319): Benzyl alcohols are known severe eye irritants. The presence of multiple electron-withdrawing halogens can exacerbate corneal tissue damage upon contact, requiring total splash and particulate isolation.

  • Respiratory Hazard (H335): As a crystalline solid, micro-particulate aerosolization during transfer can severely irritate the mucosal membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be strictly utilized. This matrix summarizes the quantitative and qualitative requirements for handling this compound.

Protection AreaPPE SpecificationJustification (Causality)
Ocular/Face Chemical splash goggles (ANSI Z87.1) + Face shieldProtects against micro-particulate aerosolization during weighing and solvent splashes during reaction quenching.
Dermal (Hands) Dual-layer Nitrile gloves (Outer: 8 mil, Inner: 4 mil)Prevents lipophilic permeation. The dual-layer system provides a self-validating fail-safe against micro-tears.
Dermal (Body) Flame-resistant (FR) lab coat, Tyvek sleevesShields against static-induced ignition of co-solvents and prevents direct skin contact with the solid.
Respiratory N95/P100 Particulate Respirator or Fume HoodMitigates inhalation of fine crystalline dust (H335) during open-air transfer operations.

Operational Workflow & PPE Integration

The following step-by-step methodology outlines the self-validating protocol for weighing, transferring, and reacting (4-Bromo-5-chloro-2-fluorophenyl)methanol.

Step-by-Step Methodology: Weighing and Transfer Protocol

  • Pre-Operation Assessment: Verify that the laboratory fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Ensure all PPE from the matrix is donned.

  • Static Mitigation: Halogenated powders can accumulate static charge, leading to sudden aerosolization. Use an anti-static zeroing gun on the analytical balance and weighing paper before dispensing.

  • Dispensing: Using a clean, grounded stainless-steel spatula, slowly transfer the compound from the source bottle to the weighing boat. Keep the source bottle as close to the balance as possible to minimize transit distance.

  • Sealing & Transfer: Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighing boat directly to the reaction vessel inside the fume hood. Do not transport open boats across the laboratory.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened (e.g., isopropanol) lint-free cloth to capture any residual micro-particles. Dispose of the cloth immediately in halogenated solid waste.

Workflow A Pre-Op Assessment (Ventilation & PPE Check) B Weighing & Transfer (Anti-Static / Fume Hood) A->B C Reaction Execution (Inert Atmosphere) B->C D Quenching & Workup (Aqueous Halide Treatment) C->D E Waste Segregation (Halogenated Organic Waste) D->E

Logical workflow for the safe handling of (4-Bromo-5-chloro-2-fluorophenyl)methanol.

Emergency Response & Disposal Plan

Even with stringent protocols, unexpected exposure or spills require immediate, calculated action.

Spill Protocol:

  • Isolate the area and ensure maximum fume hood exhaust.

  • Don appropriate PPE (including a P100 respirator if the spill is outside the hood).

  • If solid: Sweep up gently using a static-free brush and dustpan to avoid aerosolization. Do not use compressed air.

  • If in solution: Absorb with inert materials (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust, as halogenated compounds can react unpredictably.

  • Place all cleanup materials in a designated hazardous waste container.

Exposure Protocol:

ExposureResponse Exp Exposure Event Eye Ocular Exposure (Flush 15 mins) Exp->Eye Skin Dermal Exposure (Remove PPE, Wash Soap/Water) Exp->Skin Inh Inhalation (Move to Fresh Air) Exp->Inh Med Seek Medical Attention (Provide SDS) Eye->Med Skin->Med Inh->Med

Immediate emergency response pathways based on the route of exposure.

Disposal Plan:

  • Classification: All materials contaminated with (4-Bromo-5-chloro-2-fluorophenyl)methanol must be classified as Halogenated Organic Waste .

  • Containment: Store in clearly labeled, chemically compatible High-Density Polyethylene (HDPE) containers. Do not mix with non-halogenated waste streams.

  • Regulatory Compliance: Waste must be incinerated at an approved hazardous waste facility capable of handling polyhalogenated compounds. Proper high-temperature incineration is required to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.